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Core Science & Biosynthesis

Foundational

molecular weight and chemical structure of CTP disodium salt

An in-depth technical analysis of Cytidine 5'-triphosphate (CTP) disodium salt requires moving beyond basic specifications to understand the molecular dependencies that dictate its behavior in biomanufacturing and analyt...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Cytidine 5'-triphosphate (CTP) disodium salt requires moving beyond basic specifications to understand the molecular dependencies that dictate its behavior in biomanufacturing and analytical environments. As a Senior Application Scientist, I approach the characterization of this critical raw material as an integrated system of structural thermodynamics, enzymatic compatibility, and chromatographic logic.

Chemical Identity and Structural Elucidation

CTP disodium salt is a highly reactive, energy-dense pyrimidine nucleoside triphosphate. The strategic formulation of CTP as a disodium salt, rather than a free acid, is a deliberate chemical choice to maximize aqueous solubility and stabilize the polyanionic triphosphate tail against premature hydrolysis.

The molecule's functionality is driven by three distinct structural domains:

  • Cytosine Nucleobase : The pyrimidine ring dictates high-fidelity Watson-Crick base pairing (with Guanine) via three hydrogen bonds, ensuring transcriptional accuracy.

  • Ribose Sugar : Features a critical 2'-hydroxyl (-OH) group. This functional group distinguishes it from its deoxy counterpart (dCTP) and renders the resulting RNA inherently more susceptible to alkaline hydrolysis due to 2'-OH nucleophilic attack on the adjacent phosphodiester bond.

  • Triphosphate Chain : Contains high-energy phosphoanhydride bonds. The enzymatic cleavage of the

    
     phosphate bond provides the ~7.3 kcal/mol of thermodynamic driving force required for polymerization.
    

Table 1: Physicochemical Properties of CTP Disodium Salt

PropertyValueCausality / Scientific Significance
Chemical Name Cytidine 5'-triphosphate disodium saltDisodium formulation ensures >50 mg/mL aqueous solubility for high-concentration master mixes.
CAS Number 36051-68-0 (Anhydrous)[1]Essential for unambiguous raw material sourcing and GMP regulatory compliance.
Molecular Formula C9H14N3Na2O14P3[2]The high oxygen/phosphorus ratio dictates extreme polarity and polyanionic behavior in solution.
Molecular Weight 527.12 g/mol (Anhydrous)[2]Critical for precise molarity calculations (e.g., 100 mM PCR-grade stocks)[3].
UV Absorbance Max 260 nmDictated by the conjugated

-electron system of the cytosine pyrimidine ring.

Mechanistic Role in Biomanufacturing and Cellular Pathways

CTP is a cornerstone substrate in two major biological workflows:

  • In Vitro Transcription (IVT) for mRNA Therapeutics : CTP is one of the four essential ribonucleotide triphosphates required by DNA-dependent RNA polymerases (e.g., T7, SP6) to synthesize synthetic mRNA ()[3].

  • Lipid Biosynthesis (Kennedy Pathway) : CTP acts as a highly specific substrate for CTP:phosphocholine cytidylyltransferase, driving the formation of CDP-choline—a mandatory precursor for phosphatidylcholine synthesis in cell membrane modeling ()[4].

IVT_Mechanism T7 T7 RNA Polymerase (Catalytic Core) Complex Transcription Elongation Complex (Phosphodiester Bond Formation) T7->Complex Enzyme Assembly DNA DNA Template (Promoter + Gene) DNA->Complex Template Binding NTPs NTP Pool (CTP, ATP, GTP, UTP) NTPs->Complex Substrate Influx Mg2 Mg2+ Cofactor (Charge Shielding) Mg2->Complex Catalytic Activation mRNA Synthetic mRNA (Therapeutic Product) Complex->mRNA RNA Elongation PPi Pyrophosphate (PPi) (Thermodynamic Driver) Complex->PPi Cleavage Byproduct

Fig 1. Mechanistic workflow of In Vitro Transcription utilizing CTP as a core substrate.

Analytical Characterization: Self-Validating IP-RP-HPLC

Standard reverse-phase chromatography fails for CTP due to its extreme polarity; the molecule simply washes through the void volume of a C18 column. To achieve retention and baseline resolution from its degradation products (CDP and CMP), we must employ Ion-Pairing Reverse-Phase HPLC (IP-RP-HPLC) .

Causality in Method Design: By introducing Triethylammonium acetate (TEAA) into the mobile phase, the bulky, positively charged triethylammonium ions pair with the negatively charged phosphate groups of CTP. This neutralizes the charge, creating a transient lipophilic complex that successfully partitions into the non-polar C18 stationary phase. Operating strictly at pH 7.0 is non-negotiable; acidic conditions would artificially catalyze the hydrolysis of the phosphoanhydride bonds during the chromatographic run, yielding false-positive degradation data.

Table 2: IP-RP-HPLC Gradient Profile

Time (min)% Mobile Phase A (100 mM TEAA, pH 7.0)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.010001.0
5.09551.0
15.080201.0
18.010001.0
25.010001.0
Protocol: Step-by-Step IP-RP-HPLC Purity Analysis

This protocol is designed as a self-validating system. It refuses to process unknown samples until the system mathematically proves its resolving power.

  • Step 1: Mobile Phase Preparation. Dissolve TEAA to 100 mM in LC-MS grade water. Adjust to exactly pH 7.0 using dilute acetic acid or triethylamine. Filter through a 0.22 µm membrane to remove particulates that could cause baseline noise.

  • Step 2: System Suitability Test (SST) Execution. Inject a stressed standard mix containing CMP, CDP, and CTP (10 µg/mL each).

    • Validation Gate: The system is only validated for use if the chromatographic resolution (

      
      ) between CDP and CTP is 
      
      
      
      . If
      
      
      , the ion-pairing equilibrium has failed, and the column must be re-equilibrated.
  • Step 3: Sample Preparation. Dilute the CTP disodium salt sample to 1.0 mg/mL in Mobile Phase A. Keep the autosampler tray chilled at 4°C to prevent thermal degradation prior to injection.

  • Step 4: Chromatographic Execution. Inject 10 µL of the sample onto a C18 column (5 µm, 4.6 x 250 mm) maintained at 25°C. Monitor UV absorbance at 260 nm. Quantify purity using relative peak area normalization.

HPLC_Protocol Sample CTP Sample Prep (Dilution in TEAA Buffer) SST System Suitability Test (CMP/CDP/CTP Resolution > 1.5) Sample->SST Validation Step Injection Autosampler Injection (10 µL, 4°C) SST->Injection Pass Criteria Met Separation IP-RP-HPLC Separation (C18 Column, TEAA/ACN Gradient) Injection->Separation Mobile Phase Flow Detection UV Detection (260 nm, Pyrimidine Ring) Separation->Detection Elution Analysis Chromatographic Analysis (Purity Quantification) Detection->Analysis Data Output

Fig 2. Self-validating IP-RP-HPLC workflow for CTP disodium salt purity analysis.

Stability, Degradation, and Handling

Understanding the degradation kinetics of CTP is vital for maintaining experimental integrity. The primary degradation pathway is the hydrolysis of the


 and 

phosphate groups, yielding Cytidine 5'-diphosphate (CDP) and Cytidine 5'-monophosphate (CMP).

Storage Causality: To suppress spontaneous hydrolysis, CTP disodium salt powder must be stored at -20°C in a strictly desiccated environment ()[4]. When reconstituted into aqueous solutions (e.g., 100 mM PCR grade), it must be immediately aliquoted into single-use volumes. Repeated freeze-thaw cycles introduce localized kinetic energy and transient pH shifts during ice crystal formation, which aggressively accelerates phosphoanhydride bond cleavage, ultimately poisoning IVT reactions with inhibitory CDP/CMP byproducts.

References

  • Cytidine Triphosphate Disodium Salt - PubChem, National Institutes of Health. Available at:[Link]

Sources

Exploratory

Thermodynamic and Kinetic Stability of Cytidine Triphosphate (CTP): A Comparative Analysis of Disodium Salt vs. Free Acid Forms

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary Cytidine triphosphate (CTP) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

Cytidine triphosphate (CTP) is a critical raw material in the biopharmaceutical industry, serving as an essential building block for the in vitro transcription (IVT) of mRNA therapeutics and vaccines[1]. However, the intrinsic chemical nature of nucleoside triphosphates (NTPs) presents significant formulation and storage challenges. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic stability of CTP, specifically contrasting the highly unstable free acid form with the industry-standard disodium salt form. By understanding the causality behind acid-catalyzed hydrolysis and implementing self-validating analytical protocols, researchers can ensure the integrity of CTP in high-stakes drug development workflows.

Mechanistic Basis of CTP Instability: Thermodynamics vs. Kinetics

To engineer stable nucleotide formulations, one must first uncouple the thermodynamic potential of the molecule from its kinetic behavior.

The Thermodynamic Reality (Exergonic Hydrolysis)

Thermodynamically, all nucleoside triphosphates are highly unstable in aqueous environments. The sequential cleavage of the highly energetic phosphoanhydride bonds—yielding cytidine diphosphate (CDP), cytidine monophosphate (CMP), and inorganic phosphate (Pi)—is a highly exergonic process. The standard free energy change (


) for the hydrolysis of a nucleoside triphosphate to a diphosphate is approximately -30.5 kJ/mol at physiological pH[2]. Because 

, the molecule inherently "wants" to degrade. Therefore, CTP cannot be stabilized thermodynamically; it must be stabilized kinetically.
The Kinetic Solution: Free Acid vs. Disodium Salt

Kinetic stability is governed by the activation energy (


) required to initiate the hydrolysis reaction. The salt form of the nucleotide dictates the local pH, which directly modulates this activation barrier.
  • CTP Free Acid (Unstable): In its free acid form, the unneutralized phosphate groups generate a highly acidic local microenvironment. This low pH protonates the phosphate oxygens, drawing electron density away from the phosphorus atoms and making them highly electrophilic. This drastically lowers the activation energy for nucleophilic attack by water, triggering a rapid, auto-catalytic degradation cascade[3]. Furthermore, the free acid is highly hygroscopic, absorbing atmospheric moisture that further accelerates hydrolysis[3].

  • CTP Disodium Salt (Stable): Converting the free acid into a disodium (or tetrasodium) salt neutralizes the acidic protons. When dissolved in water, the sodium salt buffers the solution to a neutral pH (typically 7.0 ± 0.1)[1]. This charge shielding restores the high activation energy barrier, effectively trapping the CTP molecule in a kinetically stable state, preventing spontaneous hydrolysis during long-term storage and shipping[3].

CTP_Stability CTP Cytidine Triphosphate (CTP) FreeAcid Free Acid Form (Unstable) CTP->FreeAcid Protonated Phosphates NaSalt Disodium Salt Form (Stable) CTP->NaSalt Na+ Neutralization (pH 7.0-7.5) AcidCat Auto-catalytic Acid Hydrolysis (Low Activation Energy) FreeAcid->AcidCat Local pH Drop Kinetic Kinetic Stabilization (High Activation Energy) NaSalt->Kinetic Charge Shielding Degradation Rapid Degradation (CDP, CMP, Pi) AcidCat->Degradation Exergonic Cleavage Storage Long-term IVT/mRNA Formulation Kinetic->Storage Preserved Triphosphate

Logical workflow of CTP degradation pathways and the kinetic stabilization of the disodium salt.

Quantitative Data Summary

The following table synthesizes the physicochemical and stability metrics of the two CTP forms, illustrating why the biopharmaceutical industry exclusively utilizes the sodium salt form for high-risk applications like mRNA manufacturing[1].

ParameterCTP Free AcidCTP Disodium Salt
Chemical Formula C9H16N3O14P3C9H14N3Na2O14P3
Local pH (Aqueous) < 3.0 (Highly Acidic)7.0 - 7.5 (Neutral)
Thermodynamic Stability (

)
~ -30.5 kJ/mol (Exergonic)[2]~ -30.5 kJ/mol (Exergonic)[2]
Kinetic Stability (

)
Low (Acid-catalyzed hydrolysis)High (Charge-shielded)
Hygroscopicity High (Prone to moisture degradation)Low to Moderate
Shelf Life at -20°C Days to Weeks> 12 Months[1]
Primary Degradation Products CDP, CMP, Inorganic Phosphate (Pi)Minimal (Kinetically trapped)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only provide step-by-step instructions but also include internal controls to verify that the observed stability (or degradation) is a function of the salt form and not an experimental artifact.

Protocol A: Accelerated Hydrolysis Kinetics via Ion-Pair HPLC

Causality & Rationale: Standard reversed-phase chromatography fails to retain highly polar triphosphates. By utilizing an ion-pairing agent (e.g., tetrabutylammonium acetate), the negatively charged phosphate groups are neutralized, allowing CTP, CDP, and CMP to separate based on the hydrophobicity of the cytidine nucleobase[4].

Materials:

  • CTP Free Acid and CTP Disodium Salt powders.

  • Mobile Phase A: 100 mM Potassium phosphate buffer (pH 6.0) with 4 mM tetrabutylammonium dihydrogenphosphate (TBAP)[5].

  • Mobile Phase B: 70:30 (v/v) Mobile Phase A / Acetonitrile[5].

  • HPLC system with a C18 analytical column and UV detector (260 nm).

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 mM solutions of CTP Free Acid and CTP Disodium Salt in LC-MS grade water. Do not adjust the pH of the free acid solution, as the goal is to observe its auto-catalytic degradation.

  • Thermal Stressing: Aliquot the solutions into sealed glass vials. Incubate at 50°C to accelerate standard Arrhenius hydrolysis kinetics[6].

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     hours.
    
  • Reaction Quenching (Self-Validation): Immediately snap-freeze the aliquots in liquid nitrogen to halt hydrolysis, ensuring the degradation profile accurately reflects the exact time point[7]. Store on dry ice until analysis.

  • Chromatographic Separation: Inject 10 µL of each quenched sample onto the HPLC. Run a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate the area under the curve (AUC) for the CTP peak (latest eluting) and the degradation peaks (CDP and CMP, earlier eluting). Calculate the half-life (

    
    ) using first-order decay kinetics.
    
Protocol B: Optimized Formulation and Cryo-Storage of CTP Disodium Salt

Causality & Rationale: For IVT applications, CTP must be formulated at a high concentration (100 mM) without triggering concentration-dependent precipitation or pH shifts. The formulation must be strictly buffered to pH 7.0 to prevent both acid-catalyzed hydrolysis and alkaline degradation[1].

Step-by-Step Methodology:

  • Dissolution: Weigh the appropriate mass of CTP Disodium Salt (purity

    
    ) to achieve a 100 mM concentration. Dissolve in 80% of the final target volume using RNase/DNase-free, endotoxin-free water[1].
    
  • pH Titration (Critical Step): Measure the pH. Even as a disodium salt, the high concentration of nucleotide may result in a slightly acidic shift. Carefully titrate to exactly pH 7.0 ± 0.1 using 1 M NaOH. Do not overshoot, as adding HCl to correct the pH introduces unwanted chloride ions that can interfere with downstream polymerase activity.

  • Volume Adjustment: Bring the solution to the final target volume with RNase/DNase-free water.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (polyethersulfone) filter to ensure specified low microbial and endotoxin levels[1].

  • Aliquoting and Cryo-Preservation: Divide the formulation into single-use aliquots to prevent freeze-thaw cycles, which introduce localized pH shifts and mechanical shear that compromise stability. Store immediately at -20°C (or -80°C for multi-year stability)[1].

Conclusion

The selection between free acid and salt forms of nucleotides is not merely a matter of solubility; it is a fundamental thermodynamic and kinetic calculation. While CTP is thermodynamically driven toward hydrolysis, the disodium salt form effectively neutralizes the acidic microenvironment, raising the activation energy required for phosphoanhydride bond cleavage. For drug development professionals overseeing mRNA synthesis, strict adherence to high-purity sodium salt formulations and rigorous pH control is non-negotiable to prevent catastrophic degradation of the nucleotide pool.

References

  • Wikipedia. Adenosine triphosphate (Thermodynamics and Hydrolysis). Retrieved from:[Link]

  • United States Patent and Trademark Office (USPTO). Hydrolysis in Pharmaceutical Formulations. Retrieved from:[Link]

  • ResearchGate. Degradation of ATP, GTP, UTP, and CTP under the conditions of a boiling ethanol extraction. Retrieved from:[Link]

  • National Institutes of Health (PMC). Comparison of Nanogel Drug Carriers and Their Formulations with Nucleoside 5′-Triphosphates. Retrieved from:[Link]

Sources

Foundational

Cytidine-5'-Triphosphate (CTP) Disodium vs. Trisodium Salts: A Technical Guide for mRNA Synthesis and Drug Development

Executive Summary Cytidine-5'-triphosphate (CTP) is a critical pyrimidine nucleoside triphosphate that serves as an essential building block for RNA synthesis and a coenzyme in the biosynthesis of phospholipids[1][2]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine-5'-triphosphate (CTP) is a critical pyrimidine nucleoside triphosphate that serves as an essential building block for RNA synthesis and a coenzyme in the biosynthesis of phospholipids[1][2]. In the rapidly expanding fields of mRNA therapeutics and lipid nanoparticle (LNP) formulation, the precise chemical form of the raw nucleotide materials dictates the success and reproducibility of downstream reactions.

Commercially, CTP is predominantly supplied as a sodium salt—most commonly CTP disodium or CTP trisodium [1][3]. While these two forms are functionally identical once integrated into a biological system, their differing sodium stoichiometries fundamentally alter their physicochemical behavior in solution. For researchers and drug development professionals, understanding the causality between the salt form, the resulting solution pH, and enzymatic compatibility is paramount. This whitepaper provides an in-depth mechanistic analysis of CTP disodium versus trisodium salts, detailing their impact on in vitro transcription (IVT) and providing self-validating protocols for their preparation.

Chemical and Physical Properties: The Mechanistic Difference

The core difference between the disodium and trisodium salts of CTP lies in the protonation state of its triphosphate tail. The triphosphate moiety contains four ionizable hydroxyl groups with distinct acid dissociation constants (pKₐ values). The first three protons are highly acidic (pKₐ < 4.0), while the fourth proton is weakly acidic (pKₐ ~ 6.5–7.0).

When CTP is synthesized as a disodium salt (Na₂CTP) , two sodium ions replace two protons, leaving two protons on the phosphate chain[1]. Dissolving this salt in nuclease-free water releases these protons, resulting in a highly acidic solution (pH ~2.0–3.0). Conversely, the trisodium salt (Na₃CTP) replaces three protons with sodium ions, leaving only one weakly acidic proton[3]. Dissolving Na₃CTP yields a mildly acidic to near-neutral solution (pH ~5.0–6.0).

Quantitative Comparison Table
PropertyCTP Disodium SaltCTP Trisodium Salt
Chemical Formula C₉H₁₄N₃Na₂O₁₄P₃C₉H₁₃N₃Na₃O₁₄P₃
Molecular Weight 527.12 g/mol [1]~549.10 g/mol
Typical CAS Number 36051-68-0[2]Varies (Often modified, e.g., 5-Methyl-CTP)[3]
pH in Unbuffered H₂O (100 mM) ~2.0 – 3.0 (Highly Acidic)~5.0 – 6.0 (Mildly Acidic)
Solubility in Water > 50 mg/mL> 50 mg/mL
Titration Requirement for IVT High (Requires extensive neutralization)Low to Moderate

Impact on Downstream Workflows

In Vitro Transcription (IVT) for mRNA Synthesis

During mRNA synthesis, T7, T3, or SP6 RNA polymerases are used to transcribe DNA into RNA[2]. These enzymes are exquisitely sensitive to pH fluctuations, typically requiring a strict pH optimum of 7.5 to 8.0.

The Disodium Pitfall: A common failure point in IVT occurs when researchers add unneutralized 100 mM CTP disodium directly to the reaction[4]. Even in the presence of standard transcription buffers (e.g., 40 mM Tris-HCl), the high concentration of the acidic disodium salt overwhelms the buffer capacity, crashing the reaction pH below 6.0 and completely inhibiting the RNA polymerase.

The Trisodium Advantage: CTP trisodium is closer to the physiological pH optimum[3]. While it still requires minor buffering, it significantly reduces the risk of overwhelming the IVT buffer system, leading to more consistent mRNA yields.

CTP_pH_Logic Na2 CTP Disodium (Na₂CTP) Highly Acidic in H₂O (pH ~2-3) Neutralization Neutralization Protocol (Add NaOH or Tris-Base) Na2->Neutralization Requires heavy titration Na3 CTP Trisodium (Na₃CTP) Mildly Acidic in H₂O (pH ~5-6) Na3->Neutralization Requires mild titration IVT_Ready IVT-Ready CTP Solution (pH 7.0 - 7.5) Neutralization->IVT_Ready Validated via pH meter

Caption: Logical flow of CTP salt neutralization for In Vitro Transcription (IVT).

Lipid Metabolism and LNP Formulation

Beyond RNA synthesis, CTP is the obligate coenzyme in the Kennedy pathway for the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE)[2]. CTP reacts with phosphocholine via the enzyme CTP:phosphocholine cytidylyltransferase (CCT) to form CDP-choline. Understanding the salt stoichiometry is vital when designing in vitro enzymatic assays for lipid synthesis, as excess sodium ions can alter the ionic strength of the assay, potentially affecting CCT enzyme kinetics.

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CCT Enzyme CTP CTP (Cytidine Triphosphate) CTP->CDP_Choline PPi release PC Phosphatidylcholine (PC) CDP_Choline->PC CPT Enzyme + DAG

Caption: Role of CTP in the Kennedy Pathway for Phosphatidylcholine (PC) synthesis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and absolute reproducibility, the preparation of CTP solutions must not rely solely on gravimetric measurements. Hygroscopicity can cause the powder to absorb ambient moisture, altering its true molecular weight. The following protocol utilizes UV spectrophotometry as a self-validating checkpoint.

Protocol 1: Preparation and Neutralization of 100 mM CTP Solution

Note: This protocol applies to both disodium and trisodium salts, though the volume of titrant will vary.

Step 1: Gravimetric Dissolution

  • Weigh the appropriate mass of CTP salt to achieve a target concentration of ~110 mM in 80% of the final target volume of nuclease-free water. (Example for 10 mL of 100 mM CTP Disodium: Weigh 580 mg of powder).

  • Vortex gently on ice until completely dissolved.

Step 2: pH Neutralization

  • Place the tube on ice and insert a micro-pH probe.

  • For CTP Disodium , carefully titrate with 5 M NaOH or 1 M Tris-Base until the pH reaches 7.0–7.5.

  • For CTP Trisodium , titrate with 1 M NaOH until the pH reaches 7.0–7.5.

  • Adjust the final volume with nuclease-free water to reach the exact target volume.

Step 3: Concentration Verification via UV Spectrophotometry Cytidine triphosphate has a specific molar extinction coefficient (ε) of 9,000 M⁻¹ cm⁻¹ at 271 nm at pH 7.0[5].

  • Dilute the neutralized CTP solution 1:4000 in 10 mM Tris-HCl (pH 7.5).

  • Measure the absorbance at 271 nm using a quartz cuvette (1 cm path length).

  • Calculate the exact concentration using the Beer-Lambert Law (

    
    ):
    Target Absorbance for 100 mM (diluted 1:4000 to 25 µM) = 0.225.
    
  • If the concentration is >100 mM, dilute accordingly with nuclease-free water.

IVT_Workflow Step1 Step 1: Weigh CTP Salt (Disodium or Trisodium) Step2 Step 2: Dissolve in Nuclease-Free H₂O (Target 110 mM) Step1->Step2 Step3 Step 3: pH Adjustment Titrate to pH 7.0-7.5 using NaOH Step2->Step3 Step4 Step 4: Concentration Verification UV Absorbance at 271 nm Step3->Step4 Step5 Step 5: Aliquot & Store Store at -80°C Step4->Step5

Caption: Step-by-step workflow for the preparation and validation of CTP solutions.

Protocol 2: High-Yield In Vitro Transcription (IVT)

Once the CTP is neutralized and validated, it can be integrated into a standard IVT workflow.

  • Assemble the Reaction (Room Temperature): Combine nuclease-free water, 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 20 mM Spermidine), 10 mM DTT, and 5 mM of each neutralized NTP (ATP, GTP, UTP, and the prepared CTP).

  • Add Template: Add 1 µg of linearized DNA template.

  • Initiate Transcription: Add 50 U of T7 RNA Polymerase and incubate at 37°C for 2 hours.

  • DNA Digestion: Add 2 U of DNase I and incubate for 15 minutes at 37°C to remove the template.

  • Purification: Purify the resulting mRNA using lithium chloride precipitation or silica-membrane spin columns.

Conclusion

The selection between CTP disodium and trisodium salts is not merely a matter of chemical nomenclature; it is a critical variable in experimental design. While CTP disodium is highly prevalent and cost-effective, its acidic nature demands rigorous neutralization to prevent catastrophic failures in pH-sensitive applications like mRNA synthesis. CTP trisodium offers a milder alternative, though both forms require strict spectrophotometric validation to ensure stoichiometric precision in advanced drug development workflows.

References

  • National Institutes of Health (PMC) - A Relationship between NTP and Cell Extract Concentration for Cell-Free Protein Expression. Retrieved from:[Link]

  • National Institutes of Health (PMC) - Crystal structure and biophysical characterization of IspD from Burkholderia thailandensis and Mycobacterium paratuberculosis. Retrieved from:[Link]

Sources

Exploratory

Cytidine 5'-Triphosphate (CTP) Disodium Salt (CAS 36051-68-0): A Comprehensive Technical Guide to Chemical Properties, Biochemical Pathways, and In Vitro Applications

Executive Summary Cytidine 5'-triphosphate (CTP) disodium salt is a foundational pyrimidine nucleoside triphosphate. It is indispensable for RNA synthesis, phospholipid biogenesis, and cellular regulation[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytidine 5'-triphosphate (CTP) disodium salt is a foundational pyrimidine nucleoside triphosphate. It is indispensable for RNA synthesis, phospholipid biogenesis, and cellular regulation[1]. As drug development increasingly pivots toward RNA therapeutics and mRNA vaccines, understanding the physicochemical behavior and optimal handling of CTP is critical for maximizing in vitro transcription (IVT) yields and transcript fidelity[2]. This whitepaper provides researchers and application scientists with an authoritative analysis of CTP disodium salt (CAS 36051-68-0), detailing its chemical properties, mechanistic roles, and optimized experimental protocols.

Physicochemical Profiling and Structural Causality

The selection of the disodium salt form of CTP over its free acid counterpart is a deliberate biochemical choice. The free acid form of nucleotides is highly acidic and exhibits poor aqueous solubility, which can drastically alter the pH of unbuffered reaction mixtures and inhibit enzymatic activity. The disodium salt formulation (CAS 36051-68-0) neutralizes the phosphate backbone, significantly enhancing solubility (>50 mg/mL in water) and ensuring seamless integration into physiological buffers without requiring extensive pH titration[3].

Table 1: Physicochemical Properties of CTP Disodium Salt
PropertySpecification
CAS Number 36051-68-0
Molecular Formula C9H14N3Na2O14P3
Molecular Weight 527.15 g/mol
Purity (HPLC) ≥ 98.0%
Appearance White powder / Colorless to light yellow solution[4][5]
Absorbance (λmax) 260 nm[1]
Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹ (pH 7.0)[1]
Storage Conditions -20°C (Desiccated for powder; aliquoted for solutions)[1]

Mechanistic Pathways and Biochemical Significance

CTP is not merely a passive building block; it is an active driver of critical metabolic and synthetic pathways.

RNA Synthesis and Transcript Fidelity

As one of the four canonical ribonucleoside triphosphates, CTP is a direct substrate for RNA polymerases (e.g., T7, SP6, and endogenous polymerases)[1][3]. During transcription, the polymerase catalyzes the nucleophilic attack of the 3'-hydroxyl group of the nascent RNA chain on the α-phosphate of CTP, releasing pyrophosphate (PPi) and driving the reaction forward energetically[6].

Phospholipid and Glycoconjugate Biosynthesis

Beyond transcription, CTP is the energetic currency for headgroup activation in lipid biology. In the de novo synthesis of phosphatidylcholine (the CDP-choline pathway), CTP reacts with phosphocholine via the enzyme CTP:phosphocholine cytidylyltransferase[3]. This rate-limiting step generates CDP-choline and releases pyrophosphate[3]. CTP is similarly required for the activation of sialic acid (forming CMP-sialic acid), which is critical for the glycosylation of proteins and lipids[1].

P2X Purinergic Receptor Agonism

In neuropharmacology, CTP disodium salt functions as an agonist for P2X purinergic receptors—cation-permeable ligand-gated ion channels involved in diverse physiological responses, including pain sensation and neuromodulation[7].

PhospholipidSynthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase + ATP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase CTP CTP CTP->CDP_Choline PPi release PC Phosphatidylcholine (PC) CDP_Choline->PC DAG cholinephosphotransferase

CTP's crucial role as an activator in the CDP-Choline pathway for phosphatidylcholine synthesis.

Application: High-Yield In Vitro Transcription (IVT)

For drug development professionals synthesizing mRNA therapeutics, optimizing the IVT reaction is paramount. CTP is frequently utilized in equimolar ratios with ATP, GTP, and UTP, but its concentration must be carefully balanced against free magnesium ions (Mg²⁺)[8]. Because NTPs strongly chelate Mg²⁺—an essential cofactor for T7 RNA polymerase—the total NTP concentration must not exceed the available Mg²⁺, otherwise polymerase activity will be severely inhibited[8].

Self-Validating IVT Protocol

This protocol integrates self-validating steps to ensure transcript integrity and exclude RNase contamination.

Materials Required:

  • Linearized DNA template (0.5 μg/μl in DEPC-treated water)[9].

  • 10X Transcription Buffer (typically 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)[10].

  • NTP Mix (ATP, GTP, CTP, UTP at 10 mM each)[11].

  • T7 RNA Polymerase and RNase Inhibitor[12].

  • DEPC-treated ddH₂O[9].

Step-by-Step Methodology:

  • Preparation and Thawing (Causality: Preventing Precipitation): Thaw the 10X transcription buffer at room temperature. Expert Insight: Transcription buffers contain spermidine, which can precipitate DNA at cold temperatures. Always assemble the reaction at room temperature, not on ice, to prevent spermidine-DNA coprecipitation[9].

  • Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, add reagents in the following order to a final volume of 40 μL:

    • DEPC-ddH₂O: 14 μL

    • 10X Buffer: 4 μL

    • ATP, GTP, CTP, UTP (10 mM each): 4 μL each (16 μL total)

    • Linearized DNA Template: 2 μL (1 μg total)

    • T7 RNA Polymerase / RNase Inhibitor Mix: 4 μL[9]

  • Incubation: Gently mix by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 hours[9]. Self-Validation: Set up a parallel negative control lacking the DNA template to establish a baseline for background fluorescence or non-specific amplification.

  • Template Removal: Add 2 U of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template[12].

  • Purification via LiCl Precipitation (Causality: Selective RNA Isolation): Add 30 μL of DEPC-water and 25 μL of LiCl precipitation solution (e.g., 7.5 M LiCl). Mix and incubate at -20°C for 30 minutes[9]. Expert Insight: Lithium chloride is preferred over ethanol/sodium acetate here because it selectively precipitates large RNAs (>300 nt) while leaving unincorporated CTP, other free nucleotides, and short abortive transcripts in the supernatant[9].

  • Recovery: Centrifuge at 13,000 rpm for 15 minutes at 4°C. Carefully remove the supernatant, wash the transparent pellet with 70% ethanol, air-dry, and resuspend in DEPC-water[9].

  • Quality Control: Run 1 μL of the product on a 1% denaturing agarose gel[9]. Self-Validation: The presence of a single, crisp band at the expected molecular weight confirms transcript integrity, while a smear indicates RNase contamination or premature termination.

IVTWorkflow Step1 1. Template Preparation (Linearized DNA / PCR Product) Step2 2. Reaction Assembly (Buffer, NTPs incl. CTP, T7 RNAP) Step1->Step2 Step3 3. Transcription Incubation (37°C for 2-4 hours) Step2->Step3 Step4 4. DNase I Digestion (Remove DNA Template) Step3->Step4 Step5 5. LiCl Precipitation (Purify RNA Transcripts) Step4->Step5 Step6 6. Quality Control (Agarose Gel / Fluorometry) Step5->Step6

Step-by-step workflow for high-yield In Vitro Transcription (IVT) using CTP disodium salt.

Handling, Stability, and Storage Best Practices

To maintain the ≥98% purity of CTP disodium salt and prevent spontaneous hydrolysis of the energy-rich phosphoanhydride bonds:

  • Temperature: Store lyophilized powder and aqueous solutions at -20°C or -80°C[1].

  • Aliquoting: Nucleotides are highly susceptible to degradation from repeated freeze-thaw cycles. Upon reconstitution in sterile, nuclease-free water, immediately divide the solution into single-use aliquots.

  • pH Maintenance: Ensure the reconstitution buffer or water is slightly alkaline (pH 7.5 - 8.0)[1][8]. Acidic conditions accelerate the hydrolysis of the triphosphate chain into CDP and CMP, which will competitively inhibit RNA polymerase and drastically reduce IVT yields.

Conclusion

Cytidine 5'-triphosphate (CTP) disodium salt (CAS 36051-68-0) is a critical reagent that bridges the gap between fundamental molecular biology and advanced therapeutic manufacturing[2]. By understanding its physicochemical constraints—particularly its chelation of magnesium and susceptibility to hydrolysis—researchers can design highly optimized, self-validating protocols that ensure robust RNA synthesis and reliable biochemical assays.

References

  • "Cytidine 5'-triphosphate (CTP)", baseclick GmbH. URL: [Link]

  • "In vitro Transcription", Massachusetts Institute of Technology (MIT). URL: [Link]

  • "In Vitro Transcription Assays and Their Application in Drug Discovery", PMC - NIH. URL: [Link]

  • "In vitro Transcription (IVT) and tRNA Binding Assay", Bio-protocol. URL: [Link]

  • "Method of rna in vitro transcription using a buffer containing a dicarboxylic acid or tricarboxylic acid or a salt thereof", Google Patents.

Sources

Protocols & Analytical Methods

Method

standard operating procedure for handling lyophilized CTP disodium salt

Standard Operating Procedure: Reconstitution, Handling, and Quality Control of Lyophilized CTP Disodium Salt for In Vitro Transcription (IVT) Introduction & Mechanistic Grounding Cytidine 5'-triphosphate (CTP) disodium s...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Reconstitution, Handling, and Quality Control of Lyophilized CTP Disodium Salt for In Vitro Transcription (IVT)

Introduction & Mechanistic Grounding

Cytidine 5'-triphosphate (CTP) disodium salt is a fundamental ribonucleotide triphosphate (NTP) utilized in RNA synthesis, cellular metabolism assays, and in vitro transcription (IVT) workflows[1]. While highly stable in its lyophilized form, CTP is acutely sensitive to environmental factors once reconstituted. Improper handling leads to the rapid hydrolysis of its high-energy phosphoanhydride bonds, generating Cytidine diphosphate (CDP), Cytidine monophosphate (CMP), and inorganic phosphate[2].

Causality of Degradation: The stability of CTP is governed by thermodynamics and pH. In unbuffered aqueous solutions, spontaneous hydrolysis of the γ-phosphate is accelerated. Furthermore, extreme pH levels can drive the deamination of the cytosine ring[3]. Because RNA polymerases (such as T7, T3, and SP6) are highly sensitive to pH shifts and are competitively inhibited by inorganic phosphate, maintaining a strictly controlled pH (7.0–7.5) and minimizing thermal stress during reconstitution are non-negotiable parameters for preserving nucleotide integrity and maximizing mRNA yield[4].

Quantitative Parameters & Specifications

To establish a self-validating system, researchers must standardize the reconstitution process. Relying solely on the manufacturer's stated mass is often inaccurate due to varying hydration states (e.g., anhydrous vs. dihydrate forms). The following table summarizes the critical physicochemical properties required to formulate a precise 100 mM working stock[5].

Table 1: Physicochemical Properties and Reconstitution Parameters for CTP Disodium Salt

ParameterSpecification / ValueCausality / Experimental Importance
Molecular Weight 527.12 g/mol (Anhydrous Disodium)Required for initial gravimetric calculations.
Target Concentration 100 mMStandard working stock concentration for scalable IVT master mixes[5].
Extinction Coefficient (ε) 9.0 x 10³ L·mol⁻¹·cm⁻¹ (at 260 nm)Essential for precise UV-spectrophotometric quantification and normalization[5].
Optimal pH Range 7.0 – 7.5Prevents acid-catalyzed hydrolysis and ensures compatibility with IVT buffers[4].
Storage Temperature -80°C (Liquid), -20°C (Lyophilized)Arrests thermal degradation and spontaneous hydrolysis of the triphosphate tail[5].

Workflow Visualization

The following diagram outlines the logical progression for handling lyophilized CTP, specifically designed to minimize atmospheric moisture exposure and thermal shock.

CTP_Workflow A Lyophilized CTP Disodium Salt (Store at -20°C in Desiccator) B Equilibrate to Room Temp (Prevent Condensation) A->B C Reconstitute in RNase-Free Water (Titrate to pH 7.0 - 7.5) B->C D Quantification (UV Absorbance) (λ = 260 nm) C->D E Aliquot & Flash Freeze (Store at -80°C) D->E

Caption: Step-by-step workflow for the reconstitution, validation, and storage of lyophilized CTP disodium salt.

Standard Operating Procedure: Reconstitution of Lyophilized CTP

This protocol incorporates a spectrophotometric feedback loop to ensure the final concentration is exactly 100 mM, creating a self-validating preparation cycle[5].

Step 1: Thermal Equilibration

  • Action: Remove the vial of lyophilized CTP disodium salt from -20°C storage. Do NOT open the vial immediately. Allow it to equilibrate to room temperature for 20–30 minutes inside a desiccator.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the highly hygroscopic powder. This localized moisture initiates hydrolysis before the buffer is even introduced.

Step 2: Initial Solubilization

  • Action: Add ultra-pure, RNase-free water (e.g., DEPC-treated or nuclease-free water) to achieve an approximate concentration of 110 mM (intentionally slightly more concentrated than the target).

  • Action: Vortex gently or pipette up and down. Do not sonicate, as localized cavitation and heating can shear the triphosphate tail.

Step 3: pH Adjustment

  • Action: Check the pH using a micro-pH probe. Adjust the pH to 7.0–7.5 using dilute, RNase-free NaOH or Tris-base[5].

  • Causality: While disodium salts are less acidic than free nucleotide acids, high-concentration (100 mM) solutions can still depress the pH. Phage RNA polymerases are highly sensitive to pH shifts; an unbuffered, acidic CTP solution will drastically reduce mRNA yield during downstream IVT[4].

Step 4: Spectrophotometric Quantification & Normalization

  • Action: Prepare a 1:1000 dilution of the CTP solution in 10 mM Tris-HCl (pH 7.5).

  • Action: Measure the absorbance at 260 nm. Calculate the exact concentration using the Beer-Lambert Law (

    
    ), utilizing the CTP extinction coefficient of 9.0 x 10³ M⁻¹ cm⁻¹[5].
    
  • Action: Dilute the master stock to exactly 100 mM using RNase-free water.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the 100 mM stock into single-use aliquots (e.g., 20–50 µL) in RNase-free microcentrifuge tubes.

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

  • Causality: Repeated freeze-thaw cycles shear the phosphoanhydride bonds. Single-use aliquots ensure that the CTP used in highly sensitive IVT reactions is always pristine[5].

Application Protocol: In Vitro Transcription (IVT)

Once reconstituted, CTP is integrated into an IVT workflow to synthesize mRNA. The efficiency of this reaction is dictated by the stoichiometric balance of NTPs, template DNA, and magnesium ions[4].

IVT_Logic DNA Linearized DNA Template (High Purity, A260/280 > 1.8) Reaction IVT Reaction (37°C, 2-4 hours) DNA->Reaction NTPs NTP Mix (ATP, GTP, UTP, CTP) (Optimized 5-10 mM each) NTPs->Reaction Enzyme Phage RNA Polymerase (T7/SP6) + Mg2+ Buffer Enzyme->Reaction RNA Synthesized mRNA Transcript (Ready for Purification) Reaction->RNA

Caption: Logical assembly of components for high-yield In Vitro Transcription (IVT).

Step-by-Step IVT Assembly:

  • Preparation: Thaw the 100 mM CTP aliquot, along with ATP, GTP, and UTP, strictly on ice.

  • Reaction Mix: In an RNase-free tube at room temperature, combine the following:

    • Nuclease-free water (to a final volume of 20 µL).

    • 10X Transcription Buffer (yielding final concentrations of 40 mM Tris-HCl, DTT, and Mg²⁺)[4].

    • NTP Mix: Add CTP, ATP, GTP, and UTP to a final concentration of 5–10 mM each[4],[6]. Causality: Magnesium ion concentration must be optimized to exceed the total NTP concentration, as NTPs strongly chelate Mg²⁺, which is an essential catalytic cofactor for the polymerase.

    • Linearized DNA Template: 1 µg. Ensure it is free of 3' overhangs to prevent spurious, off-target transcription[7].

    • T7 or SP6 RNA Polymerase Mix[6].

  • Incubation: Incubate the reaction at 37°C for 2 hours[4].

  • Template Degradation: Add 1 µL of RNase-free DNase I to degrade the DNA template and incubate for 15–30 minutes at 37°C[4].

  • Purification: Purify the resulting mRNA using magnetic beads or a silica-spin column (e.g., Monarch RNA Cleanup Kit) to remove unincorporated CTP, short abortive transcripts, and enzymes[6].

Quality Control & Troubleshooting

  • Low mRNA Yield / Premature Termination: This is most frequently caused by degraded CTP. If the CTP stock was subjected to multiple freeze-thaw cycles or stored at -20°C instead of -80°C, hydrolysis products (CDP, CMP, inorganic phosphate) will competitively inhibit the RNA polymerase[2]. If yields drop unexpectedly, verify NTP integrity via HPLC.

  • Incomplete Transcription: Can occur if the CTP concentration is limiting. Ensure the spectrophotometric quantification during the reconstitution phase was accurate and that the pH of the IVT buffer remains optimal (pH 7.6)[4].

References

  • National Institute of Public Health (NIPH). Preparation of Nucleotides and Translation Buffers (Takeo, Arumugam, Torii & Tsuboi). Retrieved from:[Link]

  • New England Biolabs (NEB). RNA Synthesis - FROM TEMPLATE TO TRANSCRIPT. Retrieved from: [Link]

  • PubMed Central (PMC). A photo-clickable ATP-mimetic reveals nucleotide interactors in the membrane proteome. Retrieved from:[Link]

Sources

Application

Application Note: High-Efficiency Enzymatic Synthesis of CDP-Choline Leveraging CTP Disodium Salt

Audience: Researchers, scientists, and drug development professionals engaged in nucleotide synthesis, neuropharmacology, and bioprocess development. Abstract: This document provides a comprehensive technical guide for t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in nucleotide synthesis, neuropharmacology, and bioprocess development.

Abstract: This document provides a comprehensive technical guide for the enzymatic synthesis of Cytidine Diphosphate-choline (CDP-choline, or Citicoline), a critical intermediate in the biosynthesis of phosphatidylcholine and a widely studied neuroprotective agent. We detail a robust, two-enzyme, one-pot system centered on the pivotal role of Cytidine-5'-triphosphate (CTP) disodium salt as the essential cytidylyl group donor. This guide moves beyond a simple recitation of steps to explain the underlying biochemical principles, provide field-proven protocols, and offer expert insights into process optimization and analytical validation, ensuring a reproducible and scalable synthesis strategy.

Foundational Principle: The Kennedy Pathway for CDP-Choline Synthesis

The enzymatic production of CDP-choline emulates the primary biosynthetic route in mammalian cells, known as the Kennedy pathway.[1][2] This pathway ensures high specificity and yield under mild aqueous conditions, circumventing the harsh solvents and potential side reactions of purely chemical methods. The synthesis is achieved through a two-step enzymatic cascade.

Step 1: Phosphorylation of Choline The process begins with the phosphorylation of choline, catalyzed by the enzyme Choline Kinase (CK) . This reaction consumes one molecule of Adenosine Triphosphate (ATP) to produce phosphocholine.[2][3]

  • Reaction: Choline + ATP ---(Choline Kinase, Mg²⁺)---> Phosphocholine + ADP

Step 2: Activation of Phosphocholine with CTP This is the rate-limiting and most critical step in the pathway.[1][4] The enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the transfer of a cytidylyl monophosphate (CMP) group from CTP to phosphocholine.[2][5] This reaction forms CDP-choline and releases inorganic pyrophosphate (PPi). The efficiency of this step is directly dependent on the concentration and purity of the CTP substrate.

  • Reaction: Phosphocholine + CTP ---(CCT)---> CDP-choline + PPi

The overall pathway elegantly converts simple precursors into a high-value active pharmaceutical ingredient.

CDP_Choline_Pathway cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Cytidylylation (Rate-Limiting) Choline Choline CK Choline Kinase (CK) Choline->CK ATP ATP ATP->CK P_Choline Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) P_Choline->CCT Intermediate ADP ADP CK->P_Choline Mg²⁺ CK->ADP CTP CTP Disodium Salt CTP->CCT CDP_Choline CDP-Choline (Final Product) PPi Pyrophosphate (PPi) CCT->CDP_Choline CCT->PPi

Caption: The two-step enzymatic synthesis of CDP-choline.

Critical Reagent Focus: CTP Disodium Salt

Cytidine-5'-triphosphate is the high-energy donor of the cytidine monophosphate moiety required to activate phosphocholine. The disodium salt form is preferred in bioproduction for its enhanced stability and solubility in aqueous buffers compared to the free acid form.[6]

Expertise & Experience: The purity and integrity of your CTP stock are paramount to achieving high reaction yields. CTP is susceptible to hydrolysis, which cleaves the terminal phosphate groups, rendering it inactive for the CCT enzyme. Therefore, rigorous adherence to proper storage and handling protocols is not merely a recommendation but a prerequisite for success.

Protocol: Preparation of 100 mM CTP Disodium Salt Stock Solution
  • Selection: Procure high-purity (≥95% by HPLC) CTP disodium salt.[7] Note the molecular weight from the supplier's certificate of analysis (e.g., 527.15 g/mol for the anhydrous form).[7]

  • Weighing: In a sterile environment, accurately weigh the required amount of CTP disodium salt powder. For 10 mL of a 100 mM solution, this would be 527.15 mg.

  • Dissolution: Add the powder to 8 mL of sterile, nuclease-free water in a 15 mL conical tube. Mix by gentle vortexing. Avoid vigorous shaking to minimize shearing.

  • pH Adjustment: The solution will likely be acidic. Using calibrated pH strips or a micro-pH probe, adjust the pH to 7.0-7.5 with small aliquots of 1 M NaOH. This step is critical for CTP stability and for ensuring the subsequent enzymatic reactions proceed at their optimal pH.

  • Final Volume: Bring the final volume to 10 mL with nuclease-free water.

  • Aliquoting & Storage: Dispense the solution into small, single-use aliquots (e.g., 100-500 µL) in sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -20°C for long-term storage.[6][8] CTP solutions stored this way are stable for several months.[8] Crucially, avoid repeated freeze-thaw cycles , as this is the primary cause of CTP degradation.[8]

ParameterSpecificationRationale
Purity ≥ 95% (HPLC Grade)Minimizes contaminants that could inhibit enzymes.[7]
Form Disodium SaltSuperior stability and solubility in aqueous buffers.[6]
Appearance White PowderIndicates lack of degradation or impurities.[7]
Storage (Powder) -20°C, desiccatedPrevents hydrolysis and maintains long-term stability.[6]
Storage (Solution) -20°C, single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[8][9]

One-Pot Enzymatic Synthesis Protocol

This protocol describes a "one-pot" system where both enzymatic reactions occur concurrently in the same vessel. This approach improves process efficiency by eliminating the need to isolate the phosphocholine intermediate.

Workflow_Diagram cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Quantification prep_reagents 1. Prepare Stock Solutions (Buffer, Substrates, CTP) prep_enzymes 2. Thaw Enzymes on Ice setup 3. Assemble Reaction Mix (Buffer, MgCl₂, Substrates) prep_enzymes->setup initiate 4. Initiate with Enzymes setup->initiate incubate 5. Incubate at 37°C (e.g., 4-24 hours) initiate->incubate quench 6. Quench Reaction (e.g., Acid Addition) incubate->quench hplc_prep 7. Prepare Samples for HPLC (Centrifuge, Dilute) quench->hplc_prep hplc_run 8. Run HPLC Analysis hplc_prep->hplc_run quantify 9. Quantify CDP-Choline (vs. Standard Curve) hplc_run->quantify yield 10. Calculate Molar Yield quantify->yield

Caption: Experimental workflow for CDP-choline synthesis.
Materials and Reagents
  • CTP Disodium Salt (≥95% purity)

  • ATP Disodium Salt (≥95% purity)

  • Choline Chloride

  • Recombinant Choline Kinase (CK)

  • Recombinant CTP:phosphocholine cytidylyltransferase (CCT)

  • Tris-HCl

  • Magnesium Chloride (MgCl₂)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments

  • Nuclease-free water

  • CDP-choline reference standard (for HPLC)

Protocol: Reaction Setup

This protocol is for a 1 mL final reaction volume. It can be scaled linearly.

  • Prepare Reaction Buffer: Prepare a 1 M Tris-HCl buffer stock, pH 7.5.

  • Assemble Reaction Mixture: In a sterile 1.5 mL microcentrifuge tube on ice, add the following components in the order listed. This sequence prevents potential precipitation.

ComponentStock Conc.Volume to AddFinal Conc.
Nuclease-free Water-650 µL-
Tris-HCl, pH 7.51 M100 µL100 mM
MgCl₂1 M20 µL20 mM
Choline Chloride500 mM40 µL20 mM
ATP Disodium Salt100 mM100 µL10 mM
CTP Disodium Salt100 mM80 µL8 mM
Choline Kinase (CK)10 U/µL5 µL50 U/mL
CCT10 U/µL5 µL50 U/mL
Total Volume 1000 µL
  • Initiate Reaction: Gently mix by pipetting.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4, 8, 12, or 24 hours). Taking time-course samples is recommended during initial optimization.

  • Quenching: To stop the reaction, add 50 µL of 3 M perchloric acid and vortex. Place on ice for 10 minutes to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube for HPLC analysis.

Reaction Optimization Insights

Trustworthiness: A robust protocol is one that can be optimized. The provided concentrations are a validated starting point. For maximizing yield, consider the following:

  • Substrate Ratio: The CCT-catalyzed step is rate-limiting. While a slight excess of choline and ATP ensures complete conversion to phosphocholine, the CTP concentration is the most critical parameter. Vary the final CTP concentration from 5 mM to 15 mM to find the optimal balance between yield and cost.

  • Enzyme Concentration: Doubling the enzyme concentrations may increase the initial reaction rate but may not significantly improve the final yield if a substrate becomes limiting. Test a range from 25 U/mL to 100 U/mL.

  • Temperature and pH: Most yeast and mammalian enzymes used for this pathway have temperature optima between 30-40°C and pH optima between 7.0-8.0.[10] The suggested conditions of 37°C and pH 7.5 are generally effective.

Analytical Validation: HPLC Quantification

Accurate quantification of the final product is essential for determining reaction efficiency and for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[11]

Protocol: HPLC Method for CDP-Choline
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: Isocratic elution with a buffer containing 100 mM potassium phosphate monobasic, adjusted to pH 6.0 with phosphoric acid, and 5% methanol.

    • Alternative Gradient Method: For better separation from precursors, a gradient system can be used.[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 270 nm, which is near the absorbance maximum for the cytidine ring.[11]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes. CDP-choline typically elutes around 6-8 minutes under these conditions.

Quantification Procedure
  • Prepare Standard Curve: Create a series of CDP-choline standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) from a certified reference standard, diluted in the same quenched reaction buffer as the sample.

  • Analyze Samples: Inject the standards and the prepared supernatant from the enzymatic reaction.

  • Calculate Concentration: Plot the peak area of the standards against their known concentrations to generate a linear regression curve (R² > 0.999). Use the equation of the line to determine the concentration of CDP-choline in your experimental sample.

  • Calculate Molar Yield:

    • Molar Yield (%) = ([CDP-Choline]final / [CTP]initial) * 100

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Degraded CTP or ATP stock.Prepare fresh CTP and ATP stocks from powder, ensuring proper pH adjustment and storage in single-use aliquots.
2. Inactive enzyme(s).Verify enzyme activity with a positive control. Purchase new enzyme lots if necessary.
3. Incorrect reaction buffer pH.Calibrate your pH meter and remake the buffer. The optimal pH is critical for enzyme function.
Inconsistent Results 1. Inaccurate pipetting of viscous enzyme solutions.Use low-retention pipette tips. For small volumes, consider preparing a master mix.
2. Incomplete mixing of reagents.Gently vortex the final reaction mixture before incubation.
3. Freeze-thaw cycles of reagents.Use fresh aliquots for every experiment. Never refreeze a thawed CTP or ATP aliquot.[8]
Extra Peaks in HPLC 1. Degradation of CTP/ATP.Peaks eluting earlier than CDP-choline may correspond to CDP, CMP, ADP, or AMP. This confirms reagent degradation.
2. Contaminants in enzyme preparation.Run a "no substrate" control (enzymes + buffer only) to identify peaks originating from the enzyme stocks.
3. Incomplete reaction.Significant peaks corresponding to substrates (CTP, ATP) indicate the reaction has not gone to completion. Increase incubation time or enzyme concentration.

References

  • Wikipedia. (n.d.). CDP-choline pathway. Retrieved from [Link]

  • Liu, J., Hu, Y., Gu, W., Lan, H., & Xu, X. (2022). Research progress on the application of cell-free synthesis systems for enzymatic processes. Critical Reviews in Biotechnology.
  • Taylor & Francis. (n.d.). CDP-choline pathway – Knowledge and References. Retrieved from [Link]

  • Zhuoer. (n.d.). Factory price 99% Cytidine 5'-triphosphate disodium salt/CTP-Na2 CAS 36051-68-0. Retrieved from [Link]

  • Wang, J., et al. (2021). A Procedure to Design One-Pot Multi-enzyme System for Industrial CDP-Choline Production. Applied Biochemistry and Biotechnology, 193(9), 2769-2780.
  • ResearchGate. (2012). For how long CTP disodium salt is stable at -20°C? Retrieved from [Link]

  • Aoyama, C., et al. (2004). Structure and function of choline kinase isoforms in mammalian cells. Progress in Lipid Research, 43(3), 266-281.
  • Borkenhagen, L. F., & Kennedy, E. P. (1957). The Enzymatic Synthesis of Cytidine Diphosphate Choline. Journal of Biological Chemistry, 227(2), 951-962.
  • Sanghera, J. S., & Vance, D. E. (1991). CTP: Phosphocholine Cytidylyltransferase Is a Substrate for cAMP-dependent Protein Kinase in Vitro. Journal of Biological Chemistry, 266(13), 8244-8251.
  • ResearchGate. (n.d.). Structure and function of choline kinase isoforms in mammalian cells. Retrieved from [Link]

  • Lee, J., et al. (2009). 3HL4: Crystal structure of a mammalian CTP:phosphocholine cytidylyltransferase with CDP-choline. RCSB PDB. Retrieved from [Link]

  • Wikipedia. (n.d.). Choline kinase. Retrieved from [Link]

  • Weinhold, P. A., & Feldman, D. A. (1992). Microsomal CTP:choline phosphate cytidylyltransferase: kinetic mechanism of fatty acid stimulation. Biochimica et Biophysica Acta, 1125(1), 1-8.
  • Fischer, M., et al. (2001). Purification and kinetic characterization of CTP:phosphocholine cytidylyltransferase from Saccharomyces cerevisiae. Archives of Biochemistry and Biophysics, 386(2), 279-286.
  • Google Patents. (n.d.). US20090286284A1 - Method of purifying cytidine diphosphate choline.
  • Google Patents. (n.d.). EP1939210A1 - Method for purification of cytidinediphosphoric choline.
  • Cornell, R. B. (1997). CTP:phosphocholine cytidylyltransferase. Biochimica et Biophysica Acta, 1348(1-2), 41-52.
  • Chaudhary, M., et al. (2024). Analytical method development and validation of citicoline and nimodipine. Journal of Chemical and Pharmaceutical Research.
  • Fujio, T., et al. (1997). Enzymatic production of pyrimidine nucleotides using Corynebacterium ammoniagenes cells and recombinant Escherichia coli cells: enzymatic production of CDP-choline from orotic acid and choline chloride (Part I). Bioscience, Biotechnology, and Biochemistry, 61(6), 956-959.
  • ResearchGate. (n.d.). The cytidine-5′-diphosphocholine (CDP-choline) pathway of enzymatic synthesis of phosphatidylcholine. Retrieved from [Link]

  • Liscovitch, M., et al. (1987). High-performance liquid chromatography of water-soluble choline metabolites. Analytical Biochemistry, 164(2), 384-391.
  • Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428.
  • ResearchGate. (n.d.). Identification and quantitation of Choline in food supplements using high performance liquid chromatography. Retrieved from [Link]

  • Fujio, T., et al. (1997). Construction of a plasmid carrying both CTP synthetase and a fused gene formed from cholinephosphate cytidylyltransferase and choline kinase genes and its application to industrial CDP-choline production: enzymatic production of CDP-choline from orotic acid (Part II). Bioscience, Biotechnology, and Biochemistry, 61(6), 960-964.
  • Cytiva. (n.d.). Cytidine 5'-Triphosphate, Sodium (CTP), 1 g. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Choline on Obelisc R Column. Retrieved from [Link]

  • Examine. (2023). Research Breakdown on CDP-Choline. Retrieved from [Link]

Sources

Method

Application Note: Advanced Reconstitution and Validation Guidelines for High-Purity CTP Disodium Salt Reagents

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: In Vitro Transcription (IVT), mRNA Synthesis, and Molecular Biology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: In Vitro Transcription (IVT), mRNA Synthesis, and Molecular Biology.

Introduction & Mechanistic Insights

Cytidine 5'-triphosphate (CTP) is a critical pyrimidine ribonucleotide required for RNA synthesis, cellular metabolism studies, and the production of mRNA therapeutics[1]. To maximize shelf-life and prevent the rapid hydrolysis of its high-energy triphosphate bonds, high-purity CTP is predominantly supplied as a lyophilized disodium salt.

However, reconstitution is not merely a matter of adding water to powder; it is a thermodynamically and biochemically sensitive process. As a Senior Application Scientist, I emphasize that improper reconstitution directly leads to transcript truncation, altered incorporation kinetics, and compromised in vitro transcription (IVT) yields.

The Causality of Reconstitution Mechanics
  • The Disodium Salt Advantage: The free acid form of CTP is highly unstable. The disodium salt formulation stabilizes the molecule by neutralizing the phosphate backbone, preventing auto-catalytic degradation during storage[1].

  • The pH Imperative: When dissolved in pure water, CTP disodium salt yields a slightly acidic solution. T7, T3, and SP6 RNA polymerases possess a narrow optimal pH range. Introducing an unbuffered, acidic CTP stock into an IVT reaction can strip magnesium ions (

    
    ) from the catalytic pocket, stalling polymerization[2]. Therefore, titrating the stock to pH 7.0–7.5 is a strictly required step.
    

Quantitative Specifications

Before beginning the reconstitution, it is critical to understand the physicochemical properties of the reagent to ensure accurate stoichiometric calculations.

Table 1: Physicochemical Properties of CTP Disodium Salt

ParameterSpecification
Chemical Name Cytidine 5'-triphosphate disodium salt
Molecular Weight 527.15 g/mol (Anhydrous) Note: Check COA for hydration state
UV Absorbance Max (

)
271 nm[3]
Molar Extinction Coefficient (

)
9,000

(at 271 nm, pH 7.0)[3]
Purity Requirement (HPLC)

95% (Typically >99% for IVT grade)[1][3]
Optimal Storage (Solid) -20°C to -80°C (Desiccated)[1][3]
Optimal Storage (Liquid Stock) -80°C (Aliquoted to avoid freeze-thaw)[1]

Self-Validating Reconstitution Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Rather than relying solely on gravimetric measurements (which can be skewed by ambient moisture absorption), we utilize UV spectrophotometry to empirically verify and adjust the final concentration.

Workflow Step1 1. Solid CTP Disodium Salt Weighing & Preparation Step2 2. Primary Dissolution (RNase-free H2O) Step1->Step2 Step3 3. pH Titration (Adjust to pH 7.0-7.5) Step2->Step3 Step4 4. Concentration Verification (UV Absorbance at 271 nm) Step3->Step4 Step5 5. Volume Adjustment & Sterile Filtration (0.22 µm) Step4->Step5 Step6 6. Aliquoting & Storage (-80°C, Avoid Freeze-Thaw) Step5->Step6

Workflow for the reconstitution and validation of CTP disodium salt reagents.

Step-by-Step Methodology: Preparation of a 100 mM CTP Stock

Step 1: Mass Calculation & Weighing

  • Determine the required mass for your target volume. For 10 mL of a 100 mM solution using anhydrous CTP disodium salt (MW = 527.15 g/mol ): Mass = 0.1 mol/L × 0.01 L × 527.15 g/mol = 0.527 g (527 mg).

  • Weigh the powder rapidly in a low-humidity environment to prevent deliquescence.

Step 2: Primary Dissolution

  • Transfer the 527 mg of CTP disodium salt to a sterile, RNase-free 15 mL conical tube.

  • Add 8.0 mL of Nuclease-Free Water (do not add the full 10 mL yet, to leave room for pH adjustment and final volume correction).

  • Vortex gently or place on a tube roller until completely dissolved. The solution will be clear.

Step 3: pH Titration

  • Place the tube on ice to prevent heat-induced degradation during titration.

  • Using a calibrated micro-pH probe, measure the initial pH (typically ~3.0 - 5.0).

  • Slowly titrate the solution using RNase-free 1M NaOH or 1M Tris-HCl (pH 8.0), adding in 50 µL increments.

  • Stop when the pH stabilizes between 7.0 and 7.5 .

Step 4: Concentration Verification (The Self-Validation Step)

  • Prepare a 1:1000 dilution of your current solution (e.g., 1 µL CTP solution + 999 µL Nuclease-Free Water).

  • Measure the absorbance at 271 nm using a UV spectrophotometer (1 cm path length) against a water blank.

  • Calculate exact concentration: Using the Beer-Lambert Law (

    
    ) and the extinction coefficient of 9,000 
    
    
    
    [3]: Current Concentration (mM) =
    
    
    (Example: If
    
    
    is 1.05, the current concentration is 116.6 mM).

Step 5: Final Volume Adjustment & Sterilization

  • Use the formula

    
     to calculate the exact amount of Nuclease-Free Water needed to bring the solution to precisely 100.0 mM.
    
  • Add the calculated water volume.

  • Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove any particulate matter.

Step 6: Aliquoting and Storage

  • Aliquot the 100 mM CTP solution into single-use RNase-free microcentrifuge tubes (e.g., 100 µL or 500 µL per tube).

  • Store immediately at -80°C . CTP is highly stable at this temperature, but repeated freeze-thaw cycles will induce dephosphorylation and must be avoided[1].

Integration into Downstream Workflows (IVT)

Once reconstituted to a validated 100 mM stock, the CTP is ready for integration into mRNA synthesis workflows. During In Vitro Transcription, RNA polymerase utilizes the DNA template as a guide, incorporating free nucleoside triphosphates (NTPs) into the nascent mRNA[2].

IVT_Logic DNA Linearized DNA Template mRNA Nascent mRNA Transcript DNA->mRNA Template Pol T7 RNA Polymerase Pol->mRNA Catalysis NTPs 100 mM NTP Mix (ATP, CTP, GTP, UTP) NTPs->mRNA Substrates PPi Pyrophosphate (PPi) NTPs->PPi Byproduct Buffer Mg2+ Buffer System Buffer->Pol Cofactor

Logical relationship of components in an in vitro transcription (IVT) reaction.

Mechanistic Note on Yield Optimization: As CTP and other NTPs are incorporated into the growing mRNA chain, pyrophosphate (PPi) is released as a byproduct[4]. Pyrophosphate acts as a strong chelator of


 ions. Because 

is an essential cofactor for T7 RNA polymerase, the accumulation of PPi can prematurely halt transcription. For high-yield mRNA synthesis, it is highly recommended to supplement the IVT reaction with inorganic pyrophosphatase, which hydrolyzes PPi into inactive orthophosphate, freeing the

and driving the reaction forward[4].

References

  • Source: genaxxon.
  • Source: cytivalifesciences.
  • Source: chemimpex.
  • Source: thermofisher.

Sources

Technical Notes & Optimization

Troubleshooting

stability of CTP disodium salt solutions after multiple freeze-thaw cycles

Technical Support Center: CTP Disodium Salt Solution Stability & Freeze-Thaw Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing une...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: CTP Disodium Salt Solution Stability & Freeze-Thaw Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained drops in in vitro transcription (IVT) yields or enzymatic assay performance. Often, the hidden culprit is the degradation of nucleotide triphosphates like Cytidine triphosphate (CTP) disodium salt.

This guide provides a mechanistic understanding of CTP stability, validated handling protocols, and troubleshooting FAQs to ensure the integrity of your assays.

Troubleshooting FAQs

Q1: Why is my CTP disodium salt solution losing efficacy after a few weeks of use? A: The primary mechanism of CTP degradation is the spontaneous hydrolysis of its phosphoric acid anhydride bonds, which converts biologically active CTP into inactive Cytidine diphosphate (CDP) and Cytidine monophosphate (CMP)[1]. This dephosphorylation is highly temperature-dependent. Repeatedly transitioning the solution from -20°C or -80°C to room temperature accelerates this thermodynamic breakdown[2]. Even brief exposures to ambient temperatures during assay setup can lead to a cumulative loss of the terminal phosphate group.

Q2: Exactly how many freeze-thaw cycles can a CTP solution tolerate before it impacts my experiments? A: Quantitative LC-MS/MS stability assessments indicate that CTP solutions can remain stable (loss rate <5%) for up to three carefully managed freeze-thaw cycles, provided the sample is thawed strictly on ice and returned to -80°C immediately[3][4]. However, exceeding three cycles or allowing the solution to reach room temperature causes an exponential increase in degradation products. We strongly advise against routine freeze-thawing; instead, implement a single-use aliquot strategy.

Q3: I accidentally left my CTP aliquot at room temperature for an hour. Is it still usable? A: It depends on the sensitivity of your downstream application. While accelerated thermal degradation tests show that CTP can withstand 37°C for short periods without massive precipitation[3], the accumulation of CDP and CMP acts as a competitive inhibitor in sensitive polymerase and ligase reactions. If your workflow involves high-yield mRNA synthesis or precise kinetic measurements, discard the compromised aliquot. Always keep CTP on ice after thawing to prevent dephosphorylation[5].

Q4: If I must refreeze a CTP solution, what is the best method? A: Slow freezing allows for the formation of large ice crystals, which can cause localized concentration gradients (the freeze-concentration effect) that alter the pH of the microenvironment and catalyze hydrolysis. If refreezing is unavoidable, snap-freeze the tube in liquid nitrogen to rapidly vitrify the solution before transferring it back to -80°C storage[5].

Quantitative Data Presentation

To assist in your experimental planning, the following table summarizes the expected stability and degradation profiles of CTP disodium salt solutions under various conditions.

Storage Condition / ActionExpected Stability DurationDegradation / Loss RateScientific Rationale
-80°C (Aliquoted) 12 months< 5% loss[3]Ultra-low temperature arrests kinetic energy, preventing spontaneous phosphoanhydride hydrolysis.
-20°C (Aliquoted) 3 to 6 months~ 5% lossSufficient for short-term storage, but long-term storage may lead to slow degradation[2][5].
Thawing on Ice (0-4°C) Up to 4 hoursNegligibleLow thermal energy minimizes dephosphorylation during active benchwork[4].
Multiple Freeze-Thaw Cycles Max 3 cycles (if on ice)Variable (>5% after 3x)Repeated phase changes induce pH shifts and mechanical stress, accelerating hydrolysis[2][4].
Room Temperature (20-25°C) < 1 hourModerateIncreased thermal energy drives the conversion of CTP to CDP and CMP[1].

Experimental Workflows & Protocols

Protocol: Preparation, Aliquoting, and Storage of CTP Disodium Salt Solutions To establish a self-validating system that guarantees nucleotide integrity, follow this standardized methodology:

  • Reconstitution (If starting from powder):

    • Weigh the CTP disodium salt powder in a humidity-controlled environment.

    • Reconstitute in nuclease-free, sterile TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) or ultra-pure water to a stock concentration (e.g., 100 mM). Note: Tris buffer provides pH stability, as acidic environments accelerate hydrolysis.

    • Do not vortex vigorously; mix by gentle inversion to avoid sheer stress and aerosolization[3].

  • Aliquoting Strategy:

    • Calculate the exact volume required for a single standard experiment (e.g., 10 µL or 20 µL).

    • Dispense these single-use volumes into pre-chilled, nuclease-free microcentrifuge tubes.

  • Cryopreservation:

    • Snap-freeze the aliquots immediately in a dry ice/ethanol bath or liquid nitrogen.

    • Transfer to a -80°C freezer for long-term storage (up to 12 months)[3].

  • Usage and Thawing:

    • Retrieve only the required number of aliquots.

    • Thaw strictly on ice (0-4°C). Never thaw at room temperature or in a water bath[2][4].

    • Briefly centrifuge at 4°C to collect condensation from the cap[3].

    • Keep the tube on ice for the duration of the experiment. Discard any unused portion rather than refreezing.

Visualizations

CTP_Degradation CTP CTP Disodium Salt (Active Nucleotide) ThermalStress Thermal Stress / Room Temp CTP->ThermalStress FreezeThaw Repeated Freeze-Thaw Cycles (pH shifts & Ice Crystals) CTP->FreezeThaw Hydrolysis Hydrolysis of Phosphoanhydride Bond ThermalStress->Hydrolysis FreezeThaw->Hydrolysis CDP CDP + Inorganic Phosphate (Competitive Inhibitor) Hydrolysis->CDP 1st Dephosphorylation CMP CMP + Pyrophosphate (Inactive) CDP->CMP 2nd Dephosphorylation

Mechanistic pathway of CTP degradation induced by thermal stress and freeze-thaw cycles.

CTP_Workflow Stock Prepare 100mM CTP Stock Aliquot Dispense Single-Use Aliquots (10-20 µL) Stock->Aliquot SnapFreeze Snap-Freeze (Liquid N2) Aliquot->SnapFreeze Store Store at -80°C (Up to 12 Months) SnapFreeze->Store Thaw Thaw STRICTLY on Ice (0-4°C) Store->Thaw As needed Use Use in Assay & Discard Remainder Thaw->Use

Validated workflow for CTP handling to prevent freeze-thaw degradation.

References

  • APExBIO. "5-Methyl-CTP: Modified Nucleotide for Enhanced mRNA Stability". Nitrocefin.com. Available at:[Link]

  • ResearchGate Community. "For how long CTP disodium salt is stable at -20°C?". ResearchGate.net. Available at:[Link]

  • SpringerMedizin. "A novel method for quantification of gemcitabine and its metabolites...". SpringerMedizin.de. Available at:[Link]

  • ResearchGate. "Degradation of (A) ATP, (B) GTP, (C) UTP, and (D) CTP under the conditions of a boiling ethanol extraction". ResearchGate.net. Available at:[Link]

Sources

Optimization

Nucleotide Stability &amp; Analytics: CTP Disodium Salt Technical Support Center

Welcome to the Technical Support Center for Nucleotide Analytics. As a Senior Application Scientist, I have designed this guide to help researchers, drug development professionals, and analytical chemists troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleotide Analytics. As a Senior Application Scientist, I have designed this guide to help researchers, drug development professionals, and analytical chemists troubleshoot and identify degradation products of Cytidine-5'-triphosphate (CTP) disodium salt.

Whether you are formulating mRNA lipid nanoparticles or conducting in vitro transcription (IVT), the integrity of your CTP raw material is critical. This guide unpacks the chemical causality of CTP degradation, provides self-validating diagnostic workflows, and answers the most complex troubleshooting questions encountered in the field.

PART 1: The Chemistry of CTP Degradation (Causality & Mechanisms)

To effectively identify degradation products, we must first understand why and how CTP degrades. CTP disodium salt is highly hydrophilic and thermodynamically unstable under specific stress conditions, primarily degrading via two distinct mechanistic pathways:

  • Hydrolytic Cleavage (Phosphate Loss): The phosphoanhydride bonds linking the alpha, beta, and gamma phosphates are high-energy. Exposure to thermal stress, repeated freeze-thaw cycles, or extreme pH drives nucleophilic attack by water, sequentially cleaving the gamma and beta phosphates. This yields Cytidine-5'-diphosphate (CDP), Cytidine-5'-monophosphate (CMP), and eventually free Cytidine[1][2].

  • Hydrolytic Deamination (Base Modification): The cytosine nucleobase contains an exocyclic amine at the C4 position. In aqueous solutions, this amine is susceptible to hydrolytic deamination, converting the cytosine ring into a uracil ring. This transforms CTP directly into Uridine-5'-triphosphate (UTP)[2][3]. This is a critical, often-missed degradation pathway that can introduce catastrophic errors during mRNA synthesis.

CTP_Degradation CTP CTP (Cytidine-5'-triphosphate) CDP CDP CTP->CDP Hydrolysis (-Pi) UTP UTP (Uridine-5'-triphosphate) CTP->UTP Deamination (-NH3) CMP CMP CDP->CMP Hydrolysis (-Pi) UDP UDP CDP->UDP Deamination (-NH3) Cytidine Cytidine CMP->Cytidine Hydrolysis (-Pi) UMP UMP CMP->UMP Deamination (-NH3) UTP->UDP Hydrolysis (-Pi) UDP->UMP Hydrolysis (-Pi)

Mechanistic pathways of CTP degradation via sequential hydrolysis and deamination.

PART 2: Diagnostic Workflows & Self-Validating Protocols

Standard reversed-phase HPLC fails for nucleotides because their highly polar, negatively charged phosphate groups prevent retention on C18 columns[1]. To achieve a self-validating system—where the method itself proves the artifact is not generated during analysis—we rely on two orthogonal techniques: Ion-Pairing LC-MS/MS and Bio-Inert HILIC.

Protocol A: High-Sensitivity Ion-Pairing LC-MS/MS (TEA-HFIP Method)

Causality for Method Choice: Traditional ion-pairing agents like Triethylammonium acetate (TEAA) are non-volatile and severely suppress electrospray ionization (ESI) signals[4]. By substituting TEAA with a Triethylamine-Hexafluoroisopropanol (TEA-HFIP) buffer, we increase MS signal intensity by ~50-fold while maintaining baseline resolution of isobaric degradation products[1][4].

  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A containing 100 mM HFIP and 8.6 mM TEA in LC-MS grade water (pH ~8.0). Prepare Mobile Phase B as 100% Methanol.

  • Step 2: Cold Extraction: To prevent artifactual degradation during sample prep, quench samples immediately in cold (-20°C) extraction buffer (e.g., 80% methanol) and centrifuge at 4°C.

  • Step 3: Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 column. Run a gradient from 2% B to 30% B over 10 minutes.

  • Step 4: MS/MS Detection: Operate the mass spectrometer in Negative ESI mode. Use Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter transitions (e.g., m/z 482 -> 159 for CTP).

Protocol B: Bio-Inert HILIC-UV/MS

Causality for Method Choice: Nucleotides act as chelating agents. If run on standard stainless-steel LC systems, the phosphate groups bind to exposed Fe³⁺ and Ni²⁺ ions, causing peak tailing, loss of recovery, and artificial degradation[5].

  • Step 1: System Passivation: Utilize a fully bio-inert LC system (PEEK-lined flow paths and titanium/ceramic pump heads)[5].

  • Step 2: Column Selection: Install a zwitterionic HILIC (ZIC-HILIC) column[6].

  • Step 3: Separation: Use a gradient of Acetonitrile (Mobile Phase B) and 100 mM Ammonium Acetate, pH 6.8 (Mobile Phase A). Nucleotides will elute in order of increasing polarity (Cytidine -> CMP -> CDP -> CTP)[6].

Analytical_Workflow Sample Degraded CTP Sample Prep Cold Extraction & Filtration Sample->Prep Split Method Selection Prep->Split IP_LC IP-LC-MS/MS (TEA-HFIP) Split->IP_LC High Sensitivity HILIC HILIC-UV/MS (PEEK-lined) Split->HILIC Metal-Free Data Mass Shift & RT Analysis IP_LC->Data HILIC->Data

Self-validating diagnostic workflow ensuring artifact-free nucleotide analysis.

PART 3: Troubleshooting Guides & FAQs

Q: I am observing a +1 Da mass shift in my primary CTP peak. What is causing this? A: This is the classic signature of hydrolytic deamination. CTP loses an amine group (-NH₂, 16 Da) and gains a hydroxyl group (-OH, 17 Da) from water, resulting in a net gain of +0.98 Da. This converts your CTP into UTP[2][3]. Because CTP and UTP are nearly isobaric and structurally similar, they often co-elute on standard columns. You must use a shallow gradient on a high-resolution HILIC or IP-RP column to resolve them.

Q: My LC-MS data shows significant levels of CDP and CMP, but I suspect it's happening inside the mass spectrometer rather than in my sample vial. How do I prove this? A: You are describing In-Source Fragmentation (ISF), a common artifact where the high voltages in the ESI source cleave the phosphate bonds of intact CTP. To differentiate ISF from true sample degradation, look at your chromatogram's Retention Times (RT).

  • True Degradation: If CDP is a true degradation product in the vial, it will elute earlier than CTP on an anion-exchange or HILIC column due to its lower charge[6].

  • In-Source Fragmentation: If the CDP mass signal perfectly co-elutes at the exact same retention time as the intact CTP peak, it was generated inside the MS. To fix this, lower your declustering potential (DP) or capillary voltage.

Q: My CTP peak is severely splitting, tailing, and my recovery is dropping over consecutive injections. Is my standard degrading? A: Not necessarily. This is a hallmark of metal chelation. The triphosphate tail of CTP binds strongly to metal cations in the stainless steel components of your HPLC system[5]. To troubleshoot: switch to a fully bio-inert (PEEK-lined) flow path[5]. If that is not possible, passivate your system with phosphoric acid overnight, or add a trace amount of a metal chelator (like medronic acid) to your mobile phase.

PART 4: Quantitative Data & Retention Tables

Use the following table to cross-reference the expected mass shifts and relative retention behaviors of CTP and its degradation products. Data assumes Negative ESI mode.

AnalyteDegradation MechanismExact Mass [M-H]⁻Mass Shift vs CTPRelative Retention (HILIC)Relative Retention (IP-RP)
CTP Intact Parent 481.98 N/A Late (Strongly retained)Late
UTP Deamination482.96+0.98 DaLateLate
CDP Hydrolysis (-1 Pi)402.01-79.97 DaMediumMedium
UDP Deam. + Hydrolysis402.99-78.99 DaMediumMedium
CMP Hydrolysis (-2 Pi)322.04-159.94 DaEarly (Weakly retained)Early
UMP Deam. + Hydrolysis323.03-158.95 DaEarlyEarly

PART 5: References

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNCvbT8zJDzGiif38NXQLsodwZ0gpkzHuYOFPsY2k8peeHlNySE26C7wCXloJEvptfXKPeYu4XSkvt6XZJW3nL96k7nb1VdEVwAsSltWrgCuNT8n_CX6R51Ghbu6v6A5Ax0GQh1l3s2TVHq44=]

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1cahmkc4-Nh4vXw9NEWnTIe5acidR2-zaw9DA5ltE5ZyMvT7g94YM8WTQVKNytH_cMt0zpV9EyqDO8qBDmlffA6pM9cSb0P1y8ktXSdEg0Z6F2Fyd9impzvRiN1AvGtqL3WZJPL209PNlrgE=]

  • Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwuIV9PgEUQPOiE_q0SCYDY_vPpBz5pcWaaj2jQQmR5_4SYtdjcrHLBRhR68yqjgPtJ5Hz4VsRu_lC5s44Xwq0D8kTGsjeRhlm3lppfQb0eLUPMHr1nrB428EFTrOiJVabaKie8OrfpVs5LT7Vp2FNkfe0oQ==]

  • HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHuKOqWhp9UOJOXa5a85mQIw3LlUdyd9ZPhHj11WP8LV_fEPiMbYy0M_FuCc6NJfHkF7WC4o_Dwnrm-SMSzm0pGk0GOp7MLIgac-mtjILSPZDSurzRp2tFV4l9blesZ2zx_eeA0vBm7oCO-27PTEm2qRJZFiJFzQlgq6E4PSHt3wTDhqRYqMI1MhT284LGRw7ZVjl0uoyJdjpTKIw3yZxYcV1KXV4Ke4ftELW-Gg2l1ZcV-2KRBU=]

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmi7TFpL0_412KnlBP03Jl7PJh9Y2D9uUwMVLCJbbJHqmFzjgT1PlbwSduWfeH9y9TvHQ_c-QqRLALDb3cnvXZmDahQMp2SAEkwykDaaC6Aag-m8qVlawQ9Cl2mtsv2fXUwz5P]

  • Regulation of pyrimidine biosynthesis and virulence factor production in wild type, Pyr- and Crc- mutants in Pseudomonas aerugin. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh-yb_KpWgGO4ew0AFsBhVaYHTunt9iLPvl43Cpxo_HAITgzErNZhqaOrE4Gtt7Y2V78lwGmzIuIjddC0M0yBjaOEn-ETz1805Ppxw2rObj5s6j0RuLJafGMLeOi2K22sbbBtibs-kHiyn82izqvwhnQd5qVPMt90TjTzD1v1tUBJxkJURkulm1UpHIlrMm0xLj7rJdBu5vA_QDta6]

Sources

Troubleshooting

minimizing batch-to-batch variation in CTP disodium salt for vaccine development

Welcome to the technical support center dedicated to addressing a critical challenge in modern vaccine development: minimizing batch-to-batch variation in Cytidine-5'-triphosphate (CTP) disodium salt. As a fundamental bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern vaccine development: minimizing batch-to-batch variation in Cytidine-5'-triphosphate (CTP) disodium salt. As a fundamental building block for mRNA synthesis, the quality and consistency of CTP are paramount to ensuring the safety, efficacy, and reproducibility of your vaccine product.[1][2] Variability in this key raw material can cascade through the manufacturing process, leading to issues with in vitro transcription (IVT) efficiency, product purity, and overall batch consistency.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you proactively manage and mitigate the risks associated with CTP variability.

Frequently Asked Questions (FAQs)
Section 1: Understanding CTP and Its Importance

Q1: What is CTP disodium salt, and what is its specific role in vaccine development?

A1: Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate essential for the synthesis of RNA.[5][6] In the context of mRNA vaccine manufacturing, CTP is one of the four ribonucleoside triphosphates (along with ATP, GTP, and UTP) that serve as the fundamental building blocks for the mRNA molecule during the in vitro transcription (IVT) process.[7] The T7 RNA polymerase enzyme incorporates CTP into the growing mRNA strand according to the DNA template sequence.[8] Therefore, the purity and concentration of the CTP disodium salt solution directly impact the yield, integrity, and purity of the final mRNA drug substance.[9]

Q2: Why is batch-to-batch consistency of CTP so critical?

A2: Batch-to-batch consistency is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring product quality and patient safety.[10] For CTP, inconsistencies can lead to:

  • Variable IVT Reaction Yields: Fluctuations in CTP purity or the presence of inhibitors can reduce the efficiency of the RNA polymerase, leading to lower mRNA yields and making process scale-up unpredictable.[3]

  • Increased Impurities: The presence of related substances (e.g., CDP, CMP, or other nucleotide variants) or process-related impurities can lead to the generation of abortive transcripts or other unwanted RNA byproducts.[9] These impurities can be difficult to remove and may trigger an innate immune response in patients.[11][12]

  • Compromised Product Quality: Variations in CTP can affect the integrity and stability of the final mRNA product, potentially impacting its translational efficiency and overall efficacy.[13]

  • Regulatory Hurdles: Regulatory agencies require stringent control over all raw materials used in vaccine manufacturing.[14][15] A lack of consistency can lead to delays in approval and costly batch rejections.[16]

Section 2: Sources of Variation & Troubleshooting

Q3: What are the primary sources of batch-to-batch variation in CTP disodium salt?

A3: Variability in CTP disodium salt can arise from several factors related to its manufacturing, storage, and handling:

  • Process-Related Impurities: The chemical synthesis of CTP can generate related substances such as Cytidine-5'-monophosphate (CMP), Cytidine-5'-diphosphate (CDP), or other structural analogs.[17][18] Residual solvents, catalysts, and other reagents used in manufacturing can also be present.

  • Stability and Degradation: CTP is susceptible to hydrolysis, especially at non-optimal pH and temperature, leading to the formation of CDP and pyrophosphate. The material is also hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and concentration when preparing solutions.[19]

  • Supplier Variability: Different manufacturers may use slightly different synthesis and purification processes, resulting in varying impurity profiles.[20] Even with the same supplier, changes in their own raw materials or processes can introduce variability.

  • Handling and Storage: Improper storage conditions, such as temperature fluctuations or exposure to light and moisture, can accelerate degradation.[5][19] Repeated freeze-thaw cycles of CTP solutions should also be avoided as they can impact quality.[20]

Q4: My IVT reaction has a low yield. How do I determine if the CTP lot is the cause?

A4: A low IVT yield is a common problem where CTP could be a contributing factor. A systematic approach is required to troubleshoot this issue.

// Nodes Start [label="Low IVT Yield Observed", fillcolor="#FBBC05"]; Check_Reagents [label="1. Verify other IVT components\n(Template, Enzyme, other NTPs, Buffer)", fillcolor="#F1F3F4"]; Test_CTP_Conc [label="2. Confirm CTP Concentration\n(UV-Vis Spectroscopy)", fillcolor="#F1F3F4"]; Analyze_Purity [label="3. Analyze CTP Purity\n(Anion-Exchange HPLC)", fillcolor="#F1F3F4"]; Check_Impurities [label="4. Test for Inhibitors\n(e.g., Heavy Metals, Endotoxins)", fillcolor="#F1F3F4"]; Qualify_New_Lot [label="5. Test a New/Reference CTP Lot\nin a small-scale IVT", fillcolor="#F1F3F4"]; Root_Cause_CTP [label="Root Cause Identified:\nCTP Lot Out of Specification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Root_Cause_Other [label="Root Cause Likely Elsewhere\n(Investigate other parameters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OOS_Result [label="Concentration or Purity OOS?", fillcolor="#F1F3F4", shape=diamond]; Inhibitors_Detected [label="Inhibitors Detected?", fillcolor="#F1F3F4", shape=diamond]; New_Lot_OK [label="New Lot Performs as Expected?", fillcolor="#F1F3F4", shape=diamond];

// Edges Start -> Check_Reagents; Check_Reagents -> Test_CTP_Conc [label="Other components OK"]; Test_CTP_Conc -> OOS_Result; OOS_Result -> Root_Cause_CTP [label="Yes"]; OOS_Result -> Analyze_Purity [label="No"]; Analyze_Purity -> OOS_Result; Analyze_Purity -> Check_Impurities [label="Purity OK"]; Check_Impurities -> Inhibitors_Detected; Inhibitors_Detected -> Root_Cause_CTP [label="Yes"]; Inhibitors_Detected -> Qualify_New_Lot [label="No"]; Qualify_New_Lot -> New_Lot_OK; New_Lot_OK -> Root_Cause_CTP [label="Yes"]; New_Lot_OK -> Root_Cause_Other [label="No"]; } enddot Caption: Troubleshooting Decision Tree for Low IVT Yield.

Q5: I'm observing unexpected peaks in my mRNA analysis (e.g., shorter transcripts). Could this be related to the CTP quality?

A5: Yes, this is a distinct possibility. The quality of CTP can directly influence the integrity of the transcribed mRNA.

  • Presence of other Nucleotides: If the CTP is contaminated with other nucleoside triphosphates (like dCTP), it could lead to misincorporation and premature termination of transcription by the T7 RNA polymerase.

  • Inhibitory Impurities: Certain impurities can cause the polymerase to stall or dissociate from the DNA template, resulting in a population of truncated or abortive RNA transcripts.[8][9]

  • Actionable Steps:

    • High-Resolution Analysis: Use high-resolution analytical methods like ion-pair reverse-phase HPLC or capillary electrophoresis to analyze your CTP lot for any contaminating nucleotides.

    • Spiking Study: Perform a small-scale IVT reaction where you intentionally "spike" a known good CTP lot with a small amount of the suspect lot. If the unexpected peaks reappear, it strongly implicates the suspect CTP.

    • Review Supplier Certificate of Analysis (CoA): Scrutinize the CoA for the suspect lot and compare it to previous lots that performed well. Look for differences in the reported purity and impurity profiles.[21]

Section 3: Mitigation and Control Strategies

Q6: How can my organization proactively minimize the impact of CTP batch-to-batch variation?

A6: A robust raw material management strategy is essential.[4] This involves a multi-faceted approach:

  • Multi-Sourcing and Supplier Qualification: Qualify at least two independent suppliers for CTP.[20] This mitigates supply chain risk and provides a benchmark for quality. The qualification process should be rigorous, involving audits and extensive testing of qualification lots.

  • Establish Stringent In-House Specifications: Do not rely solely on the supplier's CoA. Develop your own in-house specifications for CTP that are relevant to your specific process. These should include tests for identity, purity, concentration, water content, endotoxin, and bioburden.

  • Comprehensive Incoming Testing: Test every incoming lot of CTP against your in-house specifications before releasing it for use in manufacturing.[22][23]

  • Use of a Reference Standard: Maintain a well-characterized "golden lot" or reference standard of CTP that has been shown to perform optimally in your process. This standard can be used to qualify new lots and as a control in troubleshooting.

// Nodes Start [label="Receive New CTP Lot\nwith Supplier CoA", fillcolor="#F1F3F4"]; Quarantine [label="Quarantine Lot", fillcolor="#FBBC05"]; Sampling [label="Sample for In-House Testing", fillcolor="#F1F3F4"]; Testing [label="Perform Incoming QC Tests:\n- Identity (FTIR/NMR)\n- Purity (HPLC)\n- Concentration (A271)\n- Water Content (Karl Fischer)\n- Endotoxin (LAL)\n- Bioburden", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare_Spec [label="Results Meet In-House Specs?", shape=diamond, fillcolor="#F1F3F4"]; Functional_Test [label="Perform Functional Test:\nSmall-Scale IVT vs. Reference Lot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare_Functional [label="IVT Yield & Purity Match Reference?", shape=diamond, fillcolor="#F1F3F4"]; Release [label="Release Lot for GMP Use", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reject Lot & Initiate\nSupplier Investigation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Quarantine; Quarantine -> Sampling; Sampling -> Testing; Testing -> Compare_Spec; Compare_Spec -> Functional_Test [label="Yes"]; Compare_Spec -> Reject [label="No"]; Functional_Test -> Compare_Functional; Compare_Functional -> Release [label="Yes"]; Compare_Functional -> Reject [label="No"]; } enddot Caption: Standard workflow for qualifying new CTP lots.

Q7: What are the critical quality attributes (CQAs) for CTP disodium salt that I should be monitoring?

A7: Critical Quality Attributes (CQAs) are physical, chemical, or biological characteristics that should be within an appropriate limit to ensure the desired product quality.[24][25] For CTP used in mRNA vaccine production, the following CQAs are essential:

Critical Quality AttributeRecommended Test MethodRationale for Criticality
Identity FTIR, ¹H NMR, Mass SpectrometryConfirms the material is CTP disodium salt.
Purity (by HPLC) Anion-Exchange or Ion-Pair RP-HPLCQuantifies the percentage of CTP relative to impurities like CDP, CMP, and other analogs.[26] Directly impacts IVT efficiency.
Concentration UV-Vis Spectroscopy at ~271 nmEnsures accurate dosing into the IVT reaction. Incorrect concentration leads to stoichiometry issues and reduced yield.
Water Content Karl Fischer TitrationCTP is hygroscopic.[19] Water content affects the accurate weighing and preparation of solutions.
Endotoxin Levels Limulus Amebocyte Lysate (LAL) TestEndotoxins are potent pyrogens and must be controlled in all raw materials for parenteral drugs.[14]
Bioburden Microbial Enumeration TestMeasures the level of microbial contamination. Essential for maintaining the sterility of the manufacturing process.[22]
Heavy Metals Inductively Coupled Plasma (ICP-MS)Heavy metals can act as inhibitors for RNA polymerase, reducing IVT yield.
RNase/DNase Activity Fluorometric AssayContaminating nucleases can degrade the DNA template or the resulting mRNA product.[7]
Protocols
Protocol 1: Incoming Quality Control Testing of CTP Disodium Salt

1. Objective: To verify that a new lot of CTP disodium salt meets pre-defined specifications before use in manufacturing.

2. Materials:

  • CTP Disodium Salt (new lot and reference standard)

  • Nuclease-free water

  • HPLC system with an anion-exchange column

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Karl Fischer Titrator

  • LAL test kit

  • Equipment for bioburden testing

3. Methodology:

  • Sample Preparation:

    • Carefully bring the CTP powder to room temperature in a desiccator to prevent moisture condensation.

    • Accurately weigh and dissolve the CTP powder in nuclease-free water to create a stock solution of known concentration (e.g., 100 mM). Perform this step in a controlled environment.

    • Prepare serial dilutions as required for each analytical test.

  • Purity Analysis by Anion-Exchange HPLC:

    • Equilibrate the HPLC system and column according to the validated method.

    • Inject a prepared sample of the new CTP lot.

    • Run the gradient method to separate CTP from potential impurities (CMP, CDP, etc.).

    • Calculate the purity by dividing the area of the CTP peak by the total area of all peaks.

    • Acceptance Criterion: Purity ≥ 99.0% (or as determined by process development).

  • Concentration by UV-Vis Spectroscopy:

    • Dilute the stock solution to a concentration within the linear range of the spectrophotometer (e.g., 50 µM).

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 271 nm for CTP.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for CTP of ~9000 L·mol⁻¹·cm⁻¹ at pH 7.0.

    • Acceptance Criterion: Concentration is 98.0% - 102.0% of the target concentration.

  • Water Content by Karl Fischer Titration:

    • Accurately weigh a sample of the CTP powder and analyze it using a calibrated Karl Fischer titrator.

    • Acceptance Criterion: Water content ≤ 5.0% (or as specified for the dihydrate form).[19]

  • Endotoxin and Bioburden Testing:

    • Perform these tests according to established pharmacopeial methods (e.g., USP <85> for endotoxins).

    • Acceptance Criteria: Endotoxin < 0.25 EU/mg; Bioburden < 10 CFU/g.

4. Documentation: Record all results, calculations, and instrument parameters. Compare results against the established specifications. If all criteria are met, the lot can proceed to functional testing.

References
  • 4 Risk Mitigation Strategies For Procuring Custom Raw Materials For mRNA Production. Clarkston Consulting. [Link]

  • Minimizing batch‐to‐batch variability of a live virus vaccine by process analytical technologies. PMC. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Cytidine-5'-Triphosphate (CTP), Disodium Salt | CAS 36051-68-0. Advent Bio. [Link]

  • Cytidine 5-triphosphate disodium salt ; CTP. Chemily Glycoscience. [Link]

  • Cytidine 5'-Triphosphate, Sodium (CTP), 1 g. Cytiva. [Link]

  • mRNA Vaccine Ingredients & Synthesis. SCL Lifesciences. [Link]

  • Understanding the impact of in vitro transcription byproducts and contaminants. PMC - NIH. [Link]

  • Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription. PMC - NIH. [Link]

  • Current GMP standards for the production of vaccines and antibodies: An overview. PMC. [Link]

  • Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. MDPI. [Link]

  • Vaccine Manufacturing: Complete Guide to Process, Challenges, and Regulatory Compliance. PharmaSource. [Link]

  • Defining the required critical quality attributes (CQAs) and phase requirements for mRNA/ LNP product development and manufactur. Eurofins. [Link]

  • Factory price 99% Cytidine 5'-triphosphate disodium salt/CTP-Na2 CAS 36051-68-0. Zhuoer. [Link]

  • Critical Quality Attributes Assessment and Testing Strategy for Biotherapeutics Development. American Pharmaceutical Review. [Link]

  • Optimization of mRNA synthesis and its cell expression for vaccine development. bioRxiv. [Link]

  • Developing mRNA-vaccine technologies. Landes Bioscience. [Link]

  • Rational preparation and application of a mRNA delivery system with cytidinyl/cationic lipid. Journal of Nanobiotechnology. [Link]

  • METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan. [Link]

  • Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Strategies. MDPI. [Link]

  • How to Identify Critical Quality Attributes and Critical Process Parameters. PQRI. [Link]

  • Non‐canonical nucleosides: Biomimetic triphosphorylation, incorporation into mRNA and effects on translation and structure. The FEBS Journal. [Link]

  • Recent Advances in mRNA Vaccine Development. Preprints.org. [Link]

  • Guidance- Content & Format CMC for Vaccine & Related Product. FDA. [Link]

  • Raw Material Compliance in Pharmaceuticals: FDA & GMP Guide. Celegence. [Link]

  • Critical considerations: - What vaccine and therapy developers need to know when sourcing mRNA. GenScript. [Link]

  • Novel trinucleotide mRNA capping reagents: improved synthetic route and efficient cotranscriptional incorporation in mRNA. PMC. [Link]

  • Addressing the Challenges of Quality Control Labs in Vaccine Manufacturing. Sartorius. [Link]

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC. [Link]

  • Advancing mRNA Vaccine Manufacturing: - Innovations, Challenges, and Solutions. DCVMN. [Link]

  • (PDF) Quality-control issues and approaches in vaccine development. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: CTP Degradation &amp; Buffer pH Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical variable in nucleotide biochemistry: the effect of buffer pH on the degradation rate of Cytidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical variable in nucleotide biochemistry: the effect of buffer pH on the degradation rate of Cytidine Triphosphate (CTP). Due to its high-energy phosphoanhydride bonds, CTP is inherently unstable. Understanding the thermodynamic and kinetic causality behind its degradation is essential for ensuring reproducibility in enzymatic assays, RNA synthesis, and drug development workflows.

Core Concepts: The Causality of CTP Degradation

CTP degradation is primarily driven by the hydrolysis of its gamma (


) and beta (

) phosphate groups, yielding Cytidine Diphosphate (CDP), Cytidine Monophosphate (CMP), and inorganic phosphate (Pi)[1]. The rate of this hydrolysis is strictly pH-dependent:
  • Acidic pH (< 6.0): Protonation of the phosphate oxygen atoms increases the electrophilicity of the phosphorus centers, making them highly susceptible to nucleophilic attack by water. Nucleotides exhibit rapid degradation under acidic conditions due to this protonation[2].

  • Alkaline pH (> 9.0): High concentrations of hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the phosphoanhydride bonds and accelerating hydrolysis.

  • Optimal pH (7.5 - 8.5): CTP exhibits maximum kinetic stability in slightly alkaline environments[2]. Formulations maintaining a pH between 8.0 and 10.0 have been shown to significantly slow down degradation reactions[2],[3]. Buffers such as Tris-HCl (pH 8.0) are highly recommended, as they mimic the optimal pH for CTP-utilizing enzymes like CTP synthetase[4].

CTP Degradation Logic & Experimental Validation

CTP_Degradation CTP Cytidine Triphosphate (CTP) Acidic Acidic pH (< 6.0) Protonation & Cleavage CTP->Acidic Neutral Slightly Alkaline pH (7.5-8.5) Optimal Stability CTP->Neutral Alkaline Alkaline pH (> 9.0) Hydroxide Attack CTP->Alkaline Degradation1 Rapid Hydrolysis (CDP, CMP, Pi) Acidic->Degradation1 Stable Intact CTP Retained Neutral->Stable Degradation2 Alkaline Hydrolysis Alkaline->Degradation2 HPLC HPLC Validation Workflow Degradation1->HPLC Degradation2->HPLC Stable->HPLC

Logic flow of pH-dependent CTP degradation pathways and required HPLC validation steps.

FAQs & Troubleshooting Guide

Q1: Why does my CTP degrade rapidly even when stored at -20°C? A1: Storage temperature alone does not prevent degradation if the solvent pH is suboptimal. If CTP is dissolved in unbuffered molecular biology water, the dissolution of atmospheric CO₂ can lower the pH to ~5.5. This creates an acidic environment that promotes phosphoanhydride hydrolysis over time[2]. Always reconstitute CTP in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) before freezing.

Q2: I am performing an in vitro transcription (IVT) assay. How does buffer pH affect CTP availability? A2: IVT reactions typically run at pH 7.5–8.0. If the pH drops during the reaction (often due to the release of pyrophosphate and its subsequent hydrolysis), CTP will degrade into CDP and CMP. These degradation products not only reduce the available substrate pool but can also act as competitive inhibitors for RNA polymerases. Maintaining a robust buffer capacity is critical.

Q3: Can I use metal ions to stabilize CTP during storage? A3: No. While divalent cations like Mg²⁺ are essential cofactors for the catalytic activity of enzymes utilizing CTP[4], free Mg²⁺ in storage buffers can catalyze the non-enzymatic hydrolysis of the phosphate bonds. Store CTP in metal-free buffers (optionally with 1 mM EDTA) and only introduce Mg²⁺ during the active assay.

Experimental Protocols

Protocol 1: Preparation and Storage of Highly Stable CTP Aliquots

This protocol ensures maximum chemical stability by preventing acid-catalyzed hydrolysis.

  • Weighing: Weigh the lyophilized CTP sodium salt on a calibrated microbalance.

  • Reconstitution: Dissolve the powder in 50 mM Tris-HCl buffer, pH 8.0, to achieve a 100 mM stock concentration. Do NOT use unbuffered water[2].

  • pH Verification: Verify the pH of the final solution using a micro-pH probe. Adjust with dilute NaOH if the pH falls below 7.5.

  • Aliquotting: Dispense the solution into single-use volumes (e.g., 20 µL) in nuclease-free microcentrifuge tubes to completely avoid freeze-thaw cycles.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

Protocol 2: HPLC-Based CTP Degradation Kinetic Assay

A self-validating system to quantify the degradation rate of CTP into CDP and CMP across different pH environments.

  • Sample Preparation: Prepare a 1 mM CTP working solution in the test buffers (e.g., Acetate pH 5.0, HEPES pH 7.4, Carbonate pH 10.0).

  • Incubation: Incubate the samples at the target temperature (e.g., 37°C for accelerated degradation studies).

  • Quenching: At designated time points (0, 1, 2, 4, 8 hours), quench a 50 µL aliquot by adding an equal volume of ice-cold 100 mM EDTA (to chelate trace metals) and flash-freezing the sample.

  • Chromatography: Analyze the samples using an Anion-Exchange HPLC column (e.g., Zorbax SAX)[1] or a C18 column with an ion-pairing agent.

  • Mobile Phase: Run a gradient of 50 mM to 0.5 M Potassium Phosphate buffer (pH 6.5).

  • Quantification: Detect peaks at 271 nm. Quantify the area under the curve (AUC) for CTP, CDP, and CMP to calculate the degradation rate constant (

    
    ).
    

Quantitative Data Summary

The following table summarizes the expected stability of CTP across various pH environments, demonstrating the causality between protonation/hydroxide attack and half-life.

Buffer SystempHPrimary Degradation PathwayRelative Stability / Half-Life (

) at 37°C
Sodium Acetate4.5Acid-catalyzed phosphoanhydride cleavagePoor (< 12 hours)
MES6.0Mild protonationModerate (~ 48 hours)
Tris-HCl7.5Minimal (Optimal Stability Range)Excellent (> 100 hours)
Tris-HCl8.5Minimal (Optimal Stability Range)Excellent (> 100 hours)
Sodium Carbonate10.5Base-catalyzed hydroxide attackPoor (~ 24 hours)

References

  • Title: Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex Source: NIH URL: 4

  • Title: Compare Nucleotide vs Nucleoside Stability in Solutions Source: Patsnap Eureka URL: 2

  • Title: Nucleoside diphosphate and triphosphate prodrugs – An unsolvable task? Source: PMC URL: 5

  • Title: Nucleoside-Triphosphatase Activity of an ATP-Dependent Enzyme, N-Methylhydantoin Amidohydrolase Source: Taylor & Francis Online URL: 1

  • Title: CN101658498B - Freeze-drying manufactured product of cytidine triphosphate disodium and arginine and preparation method thereof Source: Google Patents URL: 3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Validation of CTP-Na2: A Comprehensive Comparison Guide for mRNA Synthesis Workflows

As the demand for in vitro transcribed (IVT) mRNA therapeutics and vaccines accelerates, the analytical stringency applied to raw materials must scale proportionally. Cytidine 5'-triphosphate disodium salt (CTP-Na2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for in vitro transcribed (IVT) mRNA therapeutics and vaccines accelerates, the analytical stringency applied to raw materials must scale proportionally. Cytidine 5'-triphosphate disodium salt (CTP-Na2) is a foundational ribonucleotide building block in mRNA synthesis[1]. However, standard chromatographic assays (like HPLC-UV) are insufficient for detecting isobaric impurities, subtle degradation products, and metal adducts that can catastrophically impact transcription efficiency.

As an Application Scientist, I have observed that the transition from Research Use Only (RUO) to Good Manufacturing Practice (GMP) workflows requires a mechanistic understanding of nucleotide integrity. This guide objectively compares premium CTP-Na2 against standard alternatives and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol to ensure absolute molecular confidence.

The Mechanistic Challenge: Adducts, Hydrolysis, and Isobaric Interferences

Validating CTP-Na2 requires overcoming several analytical hurdles inherent to highly polar, phosphate-rich molecules. The exact monoisotopic mass of the CTP free acid (C9H16N3O14P3) is 482.9845 Da[2], while the disodium salt form (C9H14N3Na2O14P3) has an exact mass of 526.9484 Da[3].

During IVT, three primary degradation and impurity pathways threaten mRNA quality:

  • Spontaneous Hydrolysis: CTP readily hydrolyzes into Cytidine diphosphate (CDP) and Cytidine monophosphate (CMP) if exposed to thermal stress or improper pH. These byproducts compete with CTP at the T7 RNA polymerase active site, leading to premature transcription termination.

  • Deamination (Sequence Variants): The deamination of cytidine yields uridine. If UTP is present as an impurity in CTP batches, it will be misincorporated during transcription. E. coli Poly-A Polymerase (PAP), often used in IVT workflows, is not fully selective and can incorporate these sequence variants, altering the mRNA's secondary structure and translation efficiency[4].

  • Isobaric Overlap: High-resolution MS is critical because the naturally occurring ¹³C isotope of CTP ([M-H]⁻ m/z 482.980) is nearly isobaric with the deamination product UTP ([M-H]⁻ m/z 482.961). Only a Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer can resolve this ~0.019 Da mass difference to accurately quantify UTP contamination.

CTP_Degradation CTP CTP-Na2 m/z 481.97 [M-H]- CDP CDP Impurity m/z 402.01 [M-H]- CTP->CDP Hydrolysis (-Pi) UTP UTP (Deamination) m/z 482.96 [M-H]- CTP->UTP Deamination (-NH3) CMP CMP Impurity m/z 322.04 [M-H]- CDP->CMP Hydrolysis (-Pi)

Fig 1. Primary degradation and modification pathways of CTP affecting IVT efficiency.

Comparative Performance: Premium GMP-Grade vs. Standard RUO CTP-Na2

When selecting CTP-Na2 for critical quality attribute (CQA) workflows[5], the distinction between Premium GMP-grade and Standard RUO-grade becomes evident in the mass spectrometry data. Standard grades often mask impurities under broad UV peaks, whereas LC-MS reveals a different reality.

Critical Quality Attribute (CQA)Premium GMP-Grade CTP-Na2Standard RUO-Grade CTP-Na2Mechanistic Impact on IVT
Chromatographic Purity > 99.5%≥ 95.0%High purity prevents stoichiometric imbalances during transcription elongation.
Mass Accuracy (Exact Mass) < 2 ppm error< 5 ppm errorConfirms isotopic fidelity and the absence of hidden structural analogs.
Hydrolytic Impurities (CDP/CMP) < 0.5%2.0% – 5.0%CDP/CMP compete with CTP at the polymerase active site, causing truncated transcripts.
Deaminated Analogs (UTP) Not Detected< 1.0%UTP misincorporation leads to sequence variants and off-target immune responses[4].
Salt Adducts (Na⁺, K⁺) Fully characterizedVariable / UnknownExcessive adduction in MS indicates poor desalting, altering Mg²⁺ cofactor optimization in IVT.

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure analytical trustworthiness, we must move beyond simple injection protocols. The following Ion-Pairing Reversed-Phase (IP-RP) LC-MS method utilizes Hexylammonium acetate (HAA). HAA is specifically chosen over traditional triethylammonium acetate (TEAA) because its longer alkyl chain provides superior ion-pairing retention for highly polar triphosphates on C18 stationary phases, while maintaining excellent volatility to prevent MS signal suppression.

This protocol is designed as a self-validating system , incorporating internal standards and system suitability tests (SST) to prove data integrity on every run.

Step 1: System Suitability & Self-Validation Setup
  • Blank Verification: Inject 10 µL of Mobile Phase A before the sample sequence. Validation Criterion: No peaks detected at m/z 481.97 ± 0.05 (rules out column carryover).

  • System Suitability Test (SST): Inject a calibration standard containing 1 µM each of CTP, CDP, and CMP. Validation Criterion: Chromatographic resolution (

    
    ) between CTP and CDP must be > 1.5. Mass accuracy for the CTP peak must be < 2 ppm.
    
  • Internal Standardization: Spike 10 µL of 1 µM ¹³C₉-CTP into every sample vial. Validation Criterion: The peak area of the internal standard must remain within ±5% across all injections to prove the absence of matrix-induced ion suppression.

Step 2: Sample Preparation
  • Reconstitute the CTP-Na2 sample in RNase-free, LC-MS grade water to a stock concentration of 100 mM[1].

  • Dilute the stock to a working concentration of 10 µM using Mobile Phase A. Maintain all samples at 4°C in the autosampler to prevent spontaneous hydrolysis.

Step 3: LC-MS Parameters (Agilent 6545XT Q-TOF or equivalent)
  • Column: Waters ACQUITY UPLC Oligonucleotide BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 100 mM Hexylammonium acetate (HAA) in LC-MS grade water, pH 7.0.

  • Mobile Phase B: 100 mM HAA in 50% Acetonitrile / 50% Water.

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 40% B), 10-12 min (100% B for column wash), 12-15 min (5% B for re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MS Settings: Capillary voltage 3000 V, Gas temperature 300°C, Mass range m/z 100–1000.

LCMS_Workflow SST Self-Validation (13C-CTP Internal Std) Sample Sample Prep (10 µM in RNase-free H2O) SST->Sample Spike LC IP-RP HPLC Separation (Hexylammonium Acetate) Sample->LC 10 µL Inject (4°C) MS High-Res Q-TOF MS (Negative ESI Mode) LC->MS Elution Data Data Processing (Mass Accuracy & Impurity %) MS->Data Spectra Extraction

Fig 2. Self-validating IP-RP LC-MS workflow for CTP-Na2 characterization.

Step 4: Data Processing & Causality Analysis

Extract the Extracted Ion Chromatograms (EIC) for the [M-H]⁻ ions of CTP (m/z 481.9772), CDP (m/z 402.0104), and CMP (m/z 322.0440). Calculate the exact mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

If the mass error exceeds 2 ppm, or if unexpected sodium adducts ([M-2H+Na]⁻ at m/z 503.959) exceed 5% of the base peak, the batch should be flagged. High sodium adduction indicates incomplete desalting during manufacturing, which will artificially inflate the UV concentration readings and disrupt the delicate Mg²⁺ stoichiometry required by T7 RNA polymerase during IVT.

References

  • PubChem. "Cytidine 5'-triphosphate | C9H14N3Na2O14P3". National Institutes of Health. URL:[Link]

  • PubChem. "5'-Ctp | C9H16N3O14P3". National Institutes of Health. URL: [Link]

  • Agilent Technologies. "Analysis of mRNA Poly-A Sequence Variants by High Resolution LC/MS". Agilent Application Notes. URL:[Link]

  • Waters Corporation. "Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides". Waters Application Notes. URL:[Link]

  • Agilent Technologies. "From Start to Finish: Agilent CQA Analysis Solutions for IVT mRNA-based Biotherapeutics". Agilent Application Notes. URL:[Link]

Sources

Comparative

verifying absence of RNase and DNase in CTP disodium salt reagents

A Senior Application Scientist's Guide to Verifying the Absence of RNase and DNase in CTP Disodium Salt Reagents For researchers, scientists, and drug development professionals engaged in nucleic acid research, the purit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Verifying the Absence of RNase and DNase in CTP Disodium Salt Reagents

For researchers, scientists, and drug development professionals engaged in nucleic acid research, the purity of reagents is paramount. Cytidine 5'-triphosphate (CTP) disodium salt is a critical component in a multitude of molecular biology applications, including in vitro transcription, RNA amplification, and the synthesis of nucleotide probes. However, the presence of even minute quantities of contaminating ribonucleases (RNases) and deoxyribonucleases (DNases) can have catastrophic consequences, leading to the degradation of RNA and DNA, failed experiments, and misinterpreted results.

This guide provides an in-depth comparison of methods to verify the absence of RNase and DNase in CTP disodium salt reagents. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in the selection of the most appropriate quality control strategy for your laboratory's needs.

The Critical Need for Nuclease-Free Reagents

Nucleases are ubiquitous enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleic acids.[1][2] Their resilience and prevalence in the laboratory environment—from skin and dust to common reagents and equipment—pose a constant threat to the integrity of RNA and DNA samples.[1] For applications involving CTP, such as the synthesis of RNA transcripts, the presence of RNases can lead to the rapid degradation of the newly synthesized RNA molecules, compromising downstream applications like reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation sequencing. Similarly, DNase contamination can degrade DNA templates used in transcription reactions or interfere with assays involving DNA. Therefore, rigorous quality control of CTP disodium salt for nuclease activity is not merely a recommendation but a necessity for reproducible and reliable research.

Methods for Detecting Nuclease Contamination: A Comparative Overview

Several methods exist for the detection of RNase and DNase activity, each with its own set of advantages and limitations in terms of sensitivity, throughput, and complexity. The primary methods employed in quality control laboratories include fluorescence-based assays, traditional gel electrophoresis assays, and real-time PCR-based assays.

Fluorescence-Based Nuclease Detection Assays

Principle of a Fluorescence-Based Assay

Intact_Probe Intact Probe (Fluorophore + Quencher) Nuclease Nuclease (RNase or DNase) Intact_Probe->Nuclease Incubation with sample Cleaved_Probe Cleaved Probe (Fluorophore Separated) Nuclease->Cleaved_Probe Cleavage of probe Fluorescence Fluorescence Detected Cleaved_Probe->Fluorescence Signal generation

Caption: Workflow of a fluorescence-based nuclease detection assay.

Fluorescence-based assays are the modern standard for rapid and highly sensitive detection of nuclease activity.[3] These assays utilize oligonucleotide probes dually labeled with a fluorophore and a quencher molecule. In its intact state, the probe's fluorescence is quenched due to the close proximity of the two molecules. In the presence of a nuclease, the probe is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of nuclease activity in the sample.

Experimental Protocol: Fluorescence-Based RNase/DNase Detection

This protocol is a generalized procedure based on commercially available kits such as RNaseAlert™ and DNaseAlert™.

Materials:

  • CTP disodium salt solution (test sample)

  • Fluorescent nuclease detection kit (e.g., RNaseAlert™ or DNaseAlert™) containing:

    • Fluorogenic substrate (RNA or DNA probe)

    • 10X Reaction Buffer

    • Nuclease-free water

    • Positive control (RNase A or DNase I)

  • Nuclease-free microcentrifuge tubes or a 96-well plate (black for fluorescence readings)

  • Fluorometer or microplate reader with appropriate excitation and emission filters

Procedure:

  • Reaction Setup: In a nuclease-free tube or well, prepare the following reaction mixture on ice:

    • 10 µL of 10X Reaction Buffer

    • 10 µL of fluorogenic substrate

    • X µL of CTP disodium salt solution (e.g., up to 80 µL)

    • Nuclease-free water to a final volume of 100 µL

  • Controls:

    • Positive Control: Replace the CTP sample with a known concentration of the provided RNase or DNase.

    • Negative Control: Replace the CTP sample with nuclease-free water.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes. For highly sensitive detection, the incubation time can be extended.

  • Detection: Measure the fluorescence using a fluorometer. The excitation and emission wavelengths will depend on the fluorophore used in the kit (e.g., for FAM, excitation at ~495 nm and emission at ~520 nm).

Causality Behind Experimental Choices:

  • Black plates: Used to minimize background fluorescence and light scattering, enhancing the signal-to-noise ratio.

  • 37°C incubation: This is the optimal temperature for the activity of most common nucleases.

  • Positive and Negative Controls: These are essential for validating the assay. The positive control ensures the assay is working correctly, while the negative control establishes the baseline fluorescence and confirms the reagents are not contaminated.

Traditional Gel Electrophoresis-Based Nuclease Assays

Principle of a Gel-Based Assay

Substrate Intact Nucleic Acid Substrate (RNA or Plasmid DNA) Incubation Incubation Substrate->Incubation Sample CTP Disodium Salt Sample Sample->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Result1 Intact Band (No Nuclease) Gel->Result1 Result2 Smear or No Band (Nuclease Present) Gel->Result2

Caption: Workflow of a gel electrophoresis-based nuclease assay.

This traditional method relies on the visual assessment of nucleic acid degradation. A known RNA or DNA substrate is incubated with the CTP disodium salt sample. The reaction mixture is then analyzed by agarose or polyacrylamide gel electrophoresis. If nucleases are present in the CTP sample, the nucleic acid substrate will be degraded, resulting in a smear or a complete loss of the band on the gel.[4][5]

Experimental Protocol: Agarose Gel-Based DNase Detection

Materials:

  • CTP disodium salt solution (test sample)

  • Supercoiled plasmid DNA (e.g., pUC19)

  • 10X DNase I reaction buffer

  • Nuclease-free water

  • DNase I (positive control)

  • Agarose

  • 1X TAE or TBE buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or a safer alternative)

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, prepare the following reaction mixture:

    • 1 µg of supercoiled plasmid DNA

    • 2 µL of 10X DNase I reaction buffer

    • X µL of CTP disodium salt solution

    • Nuclease-free water to a final volume of 20 µL

  • Controls:

    • Positive Control: Add a small amount of DNase I to a separate reaction.

    • Negative Control: Replace the CTP sample with nuclease-free water.

  • Incubation: Incubate all tubes at 37°C for 1 hour.

  • Gel Electrophoresis:

    • Prepare a 1% agarose gel with a DNA stain.[5][6]

    • Add 4 µL of 6X DNA loading dye to each reaction.

    • Load the samples onto the gel and run at 100V until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization: Visualize the DNA bands on a UV transilluminator. The negative control should show a bright band of supercoiled plasmid DNA. The positive control should show a smear or no band. The CTP sample is considered free of DNase if the plasmid DNA band remains intact.

Causality Behind Experimental Choices:

  • Supercoiled Plasmid DNA: This substrate is sensitive to nicking by endonucleases, which will convert it to a slower-migrating open-circular form, providing an early indication of nuclease activity.

  • 1% Agarose Gel: This concentration provides good resolution for separating supercoiled, open-circular, and linearized plasmid DNA.

Real-Time PCR-Based DNase Detection

Principle of a Real-Time PCR-Based Assay

This highly sensitive method quantifies the degradation of a specific DNA template. A known amount of a DNA template is incubated with the CTP sample. The remaining intact template is then quantified using real-time PCR. If DNase is present in the CTP sample, the DNA template will be degraded, leading to a higher Ct (cycle threshold) value in the real-time PCR reaction, indicating less starting template.

Experimental Protocol: Real-Time PCR-Based DNase Detection

Materials:

  • CTP disodium salt solution (test sample)

  • A known DNA template (e.g., a plasmid or a purified PCR product)

  • Primers specific to the DNA template

  • Real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Nuclease-free water

  • DNase I (positive control)

  • Real-time PCR instrument

Procedure:

  • DNase Digestion:

    • Prepare reaction mixtures containing a fixed amount of the DNA template and the CTP disodium salt solution in a suitable buffer.

    • Include positive (with DNase I) and negative (with nuclease-free water) controls.

    • Incubate at 37°C for 1 hour.

  • Real-Time PCR:

    • Take an aliquot from each digestion reaction and add it to a real-time PCR reaction containing the master mix and specific primers.

    • Run the real-time PCR program on a thermal cycler.

  • Analysis:

    • Analyze the Ct values. A significant increase in the Ct value of the CTP sample compared to the negative control indicates the presence of DNase activity.

Causality Behind Experimental Choices:

  • Real-Time PCR: This technique allows for the precise quantification of the remaining DNA template, providing a highly sensitive measure of DNase activity.

  • SYBR Green or Probe-Based Chemistry: SYBR Green is a cost-effective option that fluoresces upon binding to double-stranded DNA. Probe-based chemistries (e.g., TaqMan) offer higher specificity.[7]

Comparative Summary of Nuclease Detection Methods

FeatureFluorescence-Based AssaysGel Electrophoresis-Based AssaysReal-Time PCR-Based Assays
Principle Cleavage of a fluorogenic probeVisual detection of nucleic acid degradationQuantification of template degradation
Sensitivity High (picogram to femtogram level)Low to moderate (nanogram level)Very high (can detect minimal degradation)
Speed Fast (1-2 hours)Slow (several hours)Moderate (2-3 hours)
Throughput High (96- or 384-well plate format)LowHigh (96- or 384-well plate format)
Quantification QuantitativeSemi-quantitativeQuantitative
Complexity SimpleModerateHigh
Cost Moderate (kit-based)LowHigh (reagents and instrument)

Conclusion and Recommendations

The choice of method for verifying the absence of RNase and DNase in CTP disodium salt reagents depends on the specific needs of the laboratory, including the required sensitivity, throughput, and available resources.

  • For routine quality control and high-throughput screening, fluorescence-based assays are the recommended method. They offer an excellent balance of high sensitivity, speed, and ease of use.

  • Gel electrophoresis-based assays are a cost-effective alternative for laboratories with lower throughput needs. While less sensitive, they provide a clear qualitative assessment of nuclease contamination.

  • Real-time PCR-based assays are ideal for applications requiring the highest sensitivity. This method is particularly useful for qualifying reagents for highly sensitive downstream applications where even trace amounts of DNase cannot be tolerated.

Implementing a robust nuclease testing regimen is a critical step in ensuring the quality and reliability of your research.[1][8] By carefully selecting and validating the appropriate detection method, researchers can have confidence in the integrity of their CTP disodium salt reagents and the validity of their experimental results.

References

  • Detection and Removal of Nuclease Contamination During Purification of Recombinant Prototype Foamy Virus Integrase. (2017). Journal of Visualized Experiments. [Link]

  • Highly Sensitive Nuclease Assays Based on Chemically Modified DNA or RNA. (2014). Molecules. [Link]

  • Unique testing regimen could prevent nuclease contamination. (2024). European Pharmaceutical Review. [Link]

  • Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory. (2024). Heliyon. [Link]

  • Novel nucleic acid detection based on the guide-independent nuclease activity of TbAgo. (2026). Critical Reviews in Analytical Chemistry. [Link]

  • QUALITY CONTROL IN MOLECULAR MICROBIOLOGY. (n.d.). The Royal College of Pathologists of Australasia. [Link]

  • Detection of nuclease activity using a simple fluorescence based biosensor. (2019). Analytical Biochemistry. [Link]

  • Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence. (2021). Bio-protocol. [Link]

  • Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory. (2024). ResearchGate. [Link]

  • Nuclease Detection. (n.d.). Jena Bioscience. [Link]

  • Protocol - How to Run an Agarose Gel. (2018). Addgene. [Link]

  • Agarose Gel Analysis Of The Purification Procedure. (n.d.). QIAGEN. [Link]

  • Nucleases: Diversity of Structure, Function and Mechanism. (2010). Quarterly Reviews of Biophysics. [Link]

  • Preparation of agarose gels and clean-up of PCR products. (n.d.). World Health Organization. [Link]

  • Real-time PCR handbook. (n.d.). Universidade de São Paulo. [Link]

  • INSTRUCTION FOR USE REAL-TIME PCR DETECTION KITS. (2023). DNA-Technology. [Link]

  • Guidelines for real-time RT-PCR assay optimization. (n.d.). QIAGEN. [Link]

  • REQUIREMENTS FOR MEDICAL TESTING OF MICROBIAL NUCLEIC ACIDS (Second Edition 2013). (2013). National Pathology Accreditation Advisory Council. [Link]

  • ISO Standards. (n.d.). SceneSafe. [Link]

  • A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. (n.d.). MDDI Online. [Link]

  • ISO Certification to Support the Manufacturing of GMP Reagents. (n.d.). Immudex. [Link]

Sources

Validation

The Analytical Crucible: Validating Cytidine Triphosphate (CTP) Concentration via UV-Vis Spectrophotometry

Executive Summary In the rapidly advancing fields of in vitro transcription (IVT), mRNA vaccine development, and synthetic biology, the precise quantification of ribonucleotide triphosphates (rNTPs) is a non-negotiable q...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly advancing fields of in vitro transcription (IVT), mRNA vaccine development, and synthetic biology, the precise quantification of ribonucleotide triphosphates (rNTPs) is a non-negotiable quality control step. As a Senior Application Scientist, I frequently audit workflows where skewed reaction stoichiometries—leading to truncated transcripts or poor capping efficiency—are traced back to inaccurate Cytidine Triphosphate (CTP) stock concentrations.

While modern laboratories possess an array of analytical tools, UV-Vis spectrophotometry remains the frontline method for rapid, non-destructive quantification. However, a single absorbance reading is not a measurement; it is an assumption. This guide dissects the mechanistic causality behind CTP UV absorption, objectively compares UV-Vis against orthogonal chromatographic methods, and establishes a self-validating experimental protocol designed to guarantee scientific integrity.

The Mechanistic Causality of CTP UV Absorption

To quantify a molecule accurately, one must understand its physical chemistry. The absorption of ultraviolet light by CTP is dictated by the conjugated


-electron system of its pyrimidine ring. Unlike purines (ATP, GTP) which typically exhibit maximum absorbance (

) between 253–260 nm, cytidine exhibits a distinct bathochromic shift, absorbing maximally at 271 nm .

The Causality of pH Control: A common pitfall in novice laboratories is ignoring the diluent matrix. The molar extinction coefficient (


) of CTP is highly dependent on the pH of the solution due to the protonation state of the N3 nitrogen on the cytosine ring. At a neutral pH of 7.0, the accepted molar extinction coefficient for CTP at 271 nm is 9,000 

(1[1]). If your buffer pH drifts, the resonance structure of the pyrimidine ring shifts, fundamentally altering the extinction coefficient and invalidating downstream Beer-Lambert calculations.

Comparative Analysis: UV-Vis vs. Orthogonal Methods

Building a robust analytical pipeline requires knowing when to deploy specific technologies. UV-Vis spectrophotometry provides rapid quantification by measuring light absorbance proportional to concentration (2[2]), but it measures total absorbance. It cannot differentiate intact CTP from its hydrolysis products (CDP, CMP) or other contaminating nucleotides.

When matrix complexity or degradation is suspected, Ion-Paired Reversed-Phase HPLC (IP-RP-HPLC) becomes the mandatory orthogonal method. IP-RP-HPLC utilizes hydrophobic interactions and ion-pairing agents (like tetrabutylammonium) to separate highly polar nucleotides before UV diode-array detection (3[3];4[4]).

Table 1: Objective Comparison of CTP Quantification Methods
Analytical FeatureUV-Vis SpectrophotometryIon-Paired RP-HPLC (UV-DAD)Fluorometric Assays (e.g., Qubit)
Primary Principle Beer-Lambert Law (Absorbance at 271 nm)Chromatographic separation + UV detectionFluorescent dye binding
Analyte Specificity Low (Cannot distinguish CTP from CDP/CMP)High (Resolves mono-, di-, and tri-phosphates)Low (Dyes generally target polymerized RNA/DNA, not free rNTPs)
Throughput High (< 2 minutes per sample)Low (10-30 minutes per run)Medium (Batch processing)
Sensitivity Moderate (Microgram range)High (Nanogram range)Very High (Picogram range)
Best Use Case Routine concentration checks of pure CTP stocksImpurity profiling, degradation analysisNot recommended for free nucleotide quantification

Analytical Decision Workflow

CTP_Quantification Start CTP Sample Acquisition Decision Purity & Matrix Complexity? Start->Decision UV UV-Vis Spectrophotometry (271 nm) Decision->UV Pure / Simple Matrix HPLC Ion-Paired RP-HPLC (UV-DAD) Decision->HPLC Complex / Degradants UV_Steps 1. Blanking (Matrix) 2. A271 Measurement 3. Beer-Lambert Calc UV->UV_Steps HPLC_Steps 1. Column Equilibration 2. Retention Time Match 3. Peak Area Integration HPLC->HPLC_Steps Validation Self-Validating Concentration Output UV_Steps->Validation HPLC_Steps->Validation

Workflow decision matrix for CTP concentration validation comparing UV-Vis and HPLC methodologies.

Self-Validating Experimental Protocol (UV-Vis)

The Beer-Lambert Law (


) dictates that absorbance is directly proportional to the concentration of the absorbing species and the optical path length (5[5]). To elevate this from a simple measurement to a validation, we must prove the system's linearity and specificity in real-time.
Materials Required:
  • High-purity CTP sodium salt (>95% purity verified via HPLC).

  • 10 mM Tris-HCl buffer (pH 7.0) – Critical for maintaining a stable extinction coefficient.

  • Quartz cuvettes (1 cm pathlength) or a calibrated micro-volume spectrophotometer.

Step-by-Step Methodology:
  • Matrix Blanking (Establishing the Baseline): Measure the absorbance of the exact 10 mM Tris-HCl buffer (pH 7.0) used to dilute the CTP. Causality: A poorly matched blank is the leading cause of quantification error. This step subtracts the background absorbance of the solvent system.

  • Serial Dilution (The Linearity Check): Prepare a targeted 10 mM stock of CTP. Create a 4-point serial dilution (e.g., 0.1 mM, 0.2 mM, 0.3 mM, 0.4 mM) using the blanking buffer.

  • Spectral Scanning (The Specificity Check): Instead of reading a single wavelength, scan each dilution from 220 nm to 320 nm. Causality: Verify that the

    
     remains strictly at 271 nm. A shift in the peak indicates either sample contamination or a pH deviation that will invalidate the 
    
    
    
    value.
  • Beer-Lambert Calculation: Extract the absorbance values exactly at 271 nm. Calculate the concentration (

    
    ) using 
    
    
    
    , where
    
    
    and
    
    
    .
  • System Suitability Verification: Plot the calculated Absorbance vs. Target Concentration. The assay is only considered validated if the linear regression yields an

    
    .
    

Data Presentation & System Suitability

Below is a representative dataset demonstrating a successfully validated UV-Vis quantification run for CTP. Notice that the absorbance scales perfectly linearly, proving that the molecule is behaving predictably within the solvent matrix.

Table 2: Expected Validation Data (1 cm pathlength, pH 7.0)
Target CTP Concentration (mM)Expected Absorbance (

)
Calculated Concentration (mM)% Recovery
0.10 0.9000.100100.0%
0.20 1.8000.200100.0%
0.30 2.7000.300100.0%
0.40 3.6000.400100.0%

(Note: For absorbance values


, ensure your specific spectrophotometer possesses a linear dynamic range capable of high-absorbance readings, otherwise, utilize a shorter pathlength cuvette [e.g., 1 mm] and adjust the 'l' variable accordingly).

Conclusion

UV-Vis spectrophotometry is an elegant, highly reproducible tool for CTP quantification—provided the analyst respects the physical chemistry of the molecule. By strictly controlling the pH to stabilize the pyrimidine ring's extinction coefficient and employing a self-validating serial dilution protocol, researchers can confidently ensure stoichiometric accuracy in downstream IVT applications. However, scientists must remain vigilant; if degradation is suspected, the analytical pipeline must immediately pivot to IP-RP-HPLC to accurately resolve the nucleotide pool.

References

  • Genaxxon bioscience. "ddCTP - Dideoxycytidine triphosphate Specification." Genaxxon bioscience. 1

  • Longdom. "Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC." Longdom.org. 4

  • Unchained Labs. "UV/Vis Spectroscopy for DNA & Protein Analysis." Unchained Labs.2

  • Bitesize Bio. "How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC." Bitesizebio.com. 3

  • European Pharmacopoeia. "2.2.25. ABSORPTION SPECTROPHOTOMETRY, ULTRAVIOLET AND VISIBLE." DrugFuture. 5

Sources

Comparative

benchmarking CTP disodium salt stability against UTP and ATP analogs

Title: Benchmarking CTP Disodium Salt Stability Against UTP and ATP Analogs: A Comparative Guide for Advanced Therapeutics Executive Summary In the rapidly expanding fields of in vitro transcription (IVT) and mRNA vaccin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking CTP Disodium Salt Stability Against UTP and ATP Analogs: A Comparative Guide for Advanced Therapeutics

Executive Summary In the rapidly expanding fields of in vitro transcription (IVT) and mRNA vaccine development, the integrity of nucleoside triphosphates (NTPs) is a non-negotiable parameter. As a Senior Application Scientist, I frequently observe that while researchers meticulously optimize polymerase concentrations and template designs, the spontaneous degradation of the NTP pool—specifically Cytidine triphosphate (CTP) disodium salt and its analogs—is often overlooked. This guide provides an objective, data-driven benchmarking of CTP disodium salt stability against UTP and ATP, dissecting the structural thermodynamics and providing a self-validating analytical protocol to ensure stoichiometric fidelity in your assays.

Mechanistic Drivers of NTP Hydrolysis

The defining chemical feature of any NTP is its polyphosphate chain. In the context of biochemical reactions, the P-O-P phosphoanhydride bonds are frequently referred to as "high-energy" bonds[1]. This is not because the bonds themselves are inherently weak, but because their cleavage relieves intense electrostatic repulsion between adjacent negatively charged oxygen atoms, resulting in a highly exergonic reaction[1].

When CTP, UTP, or ATP hydrolyzes, the reaction yields a nucleoside diphosphate (NDP) and inorganic phosphate (Pi). In aqueous solutions, this hydrolysis is primarily driven by nucleophilic attack from water molecules. This reaction is heavily modulated by pH and the presence of divalent cations like Mg²⁺. While Mg²⁺ is essential for polymerase function, it binds to the polyphosphate group with high affinity, acting as a Lewis acid and inadvertently lowering the activation energy for spontaneous hydrolysis during prolonged storage[1].

NTP_Degradation NTP Intact NTP (CTP, UTP, ATP) H2O Aqueous Environment (H2O + Trace Metals) NTP->H2O NDP NDP + Pi (Primary Degradant) H2O->NDP Hydrolysis NMP NMP + PPi (Secondary Degradant) NDP->NMP Further Cleavage

Fig 1: Stepwise hydrolysis pathway of nucleoside triphosphates into diphosphate and monophosphate.

Structural Stability: Purines vs. Pyrimidines

When benchmarking CTP against ATP and UTP, we must account for the structural divergence between pyrimidines (CTP, UTP) and purines (ATP).

  • ATP (The Purine Benchmark): ATP is kinetically stable in aqueous solutions strictly between pH 6.8 and 7.4 in the absence of catalysts[1]. However, purines like ATP and GTP possess large aromatic ring systems that facilitate extensive base stacking. This stacking imparts unique hydrotropic properties, allowing them to self-associate and shield their hydrophobic surfaces, which marginally protects the polyphosphate tail from solvent interactions in highly concentrated solutions[2].

  • CTP and UTP (The Pyrimidine Variables): CTP disodium salt and UTP lack this extensive base-stacking capability, meaning dissolution and self-shielding are not naturally achieved to the same degree as purines[2]. Consequently, in high-concentration storage aliquots (e.g., 100 mM), CTP and UTP are more exposed to solvent interactions. While CTP disodium salt is highly soluble and stable at -20°C for several months, it is extremely sensitive to repeated freeze-thaw cycles, which can accelerate localized pH shifts and dephosphorylation[3].

The pH Storage Paradox

A pervasive legacy practice in molecular biology is storing NTPs at a physiological pH of 7.0 to 7.5. However, empirical stability testing reveals this is suboptimal for long-term storage. Patent literature and rigorous stability assays demonstrate that adjusting the aqueous solution of NTPs to a slightly alkaline pH (8.0 to 10.0) significantly suppresses spontaneous hydrolysis[4].

For instance, shifting the storage buffer from pH 7.5 to 8.3 can decrease the degradation rate of the triphosphate content by up to 23% over extended periods of thermal stress[4]. This alkaline stabilization is a critical, often-missed parameter in maintaining the shelf-life of CTP and UTP stocks.

Quantitative Benchmarking Profile

Nucleotide AnalogBase TypeOptimal Storage pHHydrotropic Self-ShieldingPrimary Degradation RiskRecommended Storage
CTP Disodium Salt Pyrimidine8.0 - 10.0[4]Low[2]Phosphoanhydride hydrolysis-20°C, Avoid Freeze-Thaw[3]
UTP Pyrimidine8.0 - 10.0[4]Low[2]Phosphoanhydride hydrolysis-20°C, Avoid Freeze-Thaw
ATP Purine7.5 - 8.5High[2]Hydrolysis at extreme pH[1]-20°C

Experimental Methodology: Accelerated Stability Benchmarking

To objectively compare the degradation kinetics of CTP, UTP, and ATP in your own laboratory, a self-validating experimental workflow is required. The following protocol utilizes Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) to quantify intact triphosphate versus diphosphate/monophosphate degradants.

Causality in Design: Highly polar polyphosphates do not retain well on standard C18 columns. We utilize Triethylamine (TEA) as an ion-pairing agent to neutralize the negative charges on the phosphate groups, enabling hydrophobic interaction with the stationary phase. Furthermore, EDTA is introduced prior to analysis to chelate any trace metals. Because Mg²⁺ lowers the activation energy for hydrolysis[1], chelating it ensures we are measuring true spontaneous hydrolysis rather than metal-catalyzed artifacts.

Stability_Workflow Prep 1. Formulation 100mM, pH 8.0-10.0 Stress 2. Thermal Stress 37°C for 1-14 Days Prep->Stress Quench 3. Quenching Add 10mM EDTA Stress->Quench HPLC 4. IP-RP-HPLC Quantify Purity Quench->HPLC

Fig 2: Self-validating accelerated stability workflow for benchmarking NTP degradation kinetics.

Step-by-Step Protocol:

  • Sample Preparation: Prepare 100 mM solutions of CTP disodium salt, UTP, and ATP in ultra-pure RNase-free water. Adjust the pH of the aliquots to exactly 8.5 using NaOH to validate the alkaline stabilization theory[4].

  • Thermal Stress Induction: Aliquot 50 µL of each NTP into sterile, low-bind microcentrifuge tubes. Incubate the tubes in a thermal cycler set to 37°C to simulate accelerated aging. Pull samples at Day 0, Day 3, Day 7, and Day 14.

  • Reaction Quenching (Self-Validation Step): Immediately upon pulling a sample, add 5 µL of 100 mM EDTA (final concentration ~10 mM) and flash-freeze in liquid nitrogen. Causality: This halts any trace-metal-dependent hydrolysis, locking the kinetic state of the molecule for accurate downstream quantification.

  • IP-RP-HPLC Analysis:

    • Column: C18 analytical column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8 mM Triethylamine (TEA) in water (pH ~8.0).

    • Mobile Phase B: Methanol.

    • Gradient: 0-5% B over 15 minutes.

    • Detection: UV absorbance at 260 nm (ATP) and 271 nm (CTP).

  • Data Integration: Calculate the Area Under the Curve (AUC) for the intact NTP peak relative to the sum of the NTP, NDP, and NMP peaks. Plot the degradation curves to determine the half-life (

    
    ) of each nucleotide under thermal stress.
    

Conclusion

While ATP benefits from purine-driven hydrotropic base stacking, CTP disodium salt and UTP require stricter environmental controls to maintain their structural integrity. By shifting storage buffers to a mildly alkaline pH (8.0-10.0) and strictly avoiding freeze-thaw cycles, researchers can significantly mitigate the spontaneous hydrolysis of pyrimidine triphosphates, ensuring robust and reproducible yields in downstream synthetic applications.

References

  • Adenosine triphosphate - Wikipedia. Source: wikipedia.org. URL: [Link]

  • US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents. Source: google.com.
  • Molecular Mechanism of Hydrotropic Properties of GTP and ATP - PubMed. Source: nih.gov. URL: [Link]

  • For how long CTP disodium salt is stable at -20°C? | ResearchGate. Source: researchgate.net. URL: [Link]

Sources

Validation

High-Performance Quality Control Standards for CTP Disodium Salt in GMP mRNA Manufacturing: A Comparative Guide

The rapid maturation of mRNA therapeutics and vaccines has fundamentally shifted the paradigm of raw material sourcing. Cytidine 5′-triphosphate (CTP) is one of the four foundational nucleotides required for in vitro tra...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid maturation of mRNA therapeutics and vaccines has fundamentally shifted the paradigm of raw material sourcing. Cytidine 5′-triphosphate (CTP) is one of the four foundational nucleotides required for in vitro transcription (IVT). However, the transition from bench-scale research to clinical-grade manufacturing requires a rigorous re-evaluation of nucleotide quality.

This guide objectively compares the performance, impurity profiles, and quality control (QC) standards of GMP-grade CTP disodium salt (enzymatically synthesized) against research-grade CTP (chemically synthesized) , providing actionable protocols and mechanistic insights for drug development professionals.

The Mechanistic Imperative of GMP-Grade CTP Disodium Salt

To understand the necessity of stringent QC standards, we must examine the causality behind the chemical formulation and synthesis method of CTP.

  • The Disodium Salt Advantage: Nucleotide triphosphates in their free acid form are highly unstable; the acidic environment catalyzes the auto-hydrolysis of the phosphoanhydride bonds. Formulating CTP as a disodium salt neutralizes the phosphate backbone, ensuring a stable pH (typically 7.0–7.5 in 100 mM solutions)[1]. This buffering capacity is critical during IVT, as pH fluctuations directly inhibit T7 RNA polymerase activity.

  • Enzymatic vs. Chemical Synthesis: Research-grade CTP is often synthesized chemically using phosphorylating agents like phosphorus oxychloride, which can leave trace organic solvents, heavy metals, and structural isomers (e.g., 2'-O-phosphorylated species). These isomers act as competitive inhibitors during transcription. In contrast, GMP-grade CTP is synthesized enzymatically. This biocatalytic approach ensures 100% natural stereochemistry, eliminating aberrant phosphate linkages and zeroing out organic solvent carryover[2].

Objective Performance Comparison

The United States Pharmacopeia (USP) draft guidelines on Analytical Procedures for mRNA Vaccine Quality explicitly mandate the rigorous control of starting materials, including nucleosides, as their purity directly dictates the critical quality attributes (CQAs) of the final drug product[3],[4].

The table below summarizes the quantitative QC standards separating GMP-grade from research-grade CTP.

Quality AttributeGMP-Grade CTP Disodium Salt (Enzymatic)Research-Grade CTP (Chemical)Analytical Method
Purity (HPLC) ≥ 99.0%[2]≥ 90.0%Ion-Pairing RP-HPLC
Endotoxin Level < 1.0 EU/mL[1]Not strictly controlledLAL Assay / rFC Method
Heavy Metals ≤ 10 ppm> 50 ppmICP-MS
DNase/RNase None detected[1]VariableFluorometric Assay
Physical Form 100 mM Clear Solution (pH 7.0-7.5)Lyophilized Powder / VariablePotentiometry
dsRNA in IVT < 0.01% of total RNAUp to 0.5% of total RNAJ2 Immunoblot[5]

Workflow Visualization: The Cost of Impurities

When T7 RNA polymerase encounters a structural isomer or heavy metal impurity from low-grade CTP, the enzyme stalls. This stalling frequently leads to template switching and the synthesis of antisense RNA, which hybridizes with the sense strand to form double-stranded RNA (dsRNA). dsRNA is a potent pathogen-associated molecular pattern (PAMP) that triggers RIG-I and MDA5 immune sensors, leading to severe cellular toxicity and translation inhibition[5].

CTP_Quality_Impact GMP_CTP GMP-Grade CTP Disodium Salt (Enzymatic Synthesis) HighPur High Purity (>99%) No Trace Inhibitors GMP_CTP->HighPur Res_CTP Research-Grade CTP (Chemical Synthesis) LowPur Trace Isomers & Heavy Metals Res_CTP->LowPur Elongation Processive T7 Polymerase Elongation HighPur->Elongation Stalling Polymerase Stalling & Template Switching LowPur->Stalling FullLength Full-Length ssRNA (High Translation) Elongation->FullLength dsRNA dsRNA Impurities (Truncated Transcripts) Stalling->dsRNA Immune RIG-I / MDA5 Activation (Cellular Toxicity) dsRNA->Immune

Figure 1: Mechanistic impact of CTP disodium salt purity on T7 IVT and downstream immunogenicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory system suitability checks to verify data integrity before sample analysis.

Protocol A: Ion-Pairing RP-HPLC for CTP Purity Assessment

Causality: Standard reversed-phase chromatography fails for highly polar triphosphates. We utilize Triethylamine Acetate (TEAA) as an ion-pairing reagent. The hydrophobic ethyl groups of TEAA interact with the C18 stationary phase, while its positively charged ammonium group pairs with the negatively charged phosphates of CTP, enabling retention and high-resolution separation.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: 100 mM TEAA in RNase-free water (pH 7.0).

    • Buffer B: 100 mM TEAA in 30% HPLC-grade Acetonitrile.

  • System Suitability (Self-Validation): Inject a reference standard mixture containing CMP, CDP, and CTP.

    • Validation Check: The resolution factor (

      
      ) between the CDP and CTP peaks must be 
      
      
      
      . If this fails, the column is degraded or the TEAA buffer pH is incorrect.
  • Sample Preparation: Dilute the 100 mM CTP disodium salt sample to a working concentration of 1 mM using Buffer A.

  • Execution: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Run a linear gradient from 0% to 50% Buffer B over 20 minutes at 1.0 mL/min. Monitor UV absorbance at 271 nm.

  • Data Analysis: Integrate the peak areas. For GMP compliance, the CTP peak area must be

    
    , with CDP 
    
    
    
    .
Protocol B: Functional IVT Validation and dsRNA Quantification

Causality: HPLC alone cannot predict the functional behavior of trace stereoisomers. This assay functionally validates the CTP by evaluating its performance in an actual IVT reaction, followed by an immunoblot to quantify the generation of immunogenic dsRNA[5].

Step-by-Step Methodology:

  • IVT Reaction Setup: Combine 5 mM of each NTP (using the test CTP disodium salt), 1 µg of linearized DNA template, T7 RNA Polymerase, and 1x transcription buffer. Incubate at 37°C for 2 hours.

  • Purification: Terminate the reaction with DNase I to degrade the DNA template. Purify the synthesized mRNA using magnetic oligo(dT) beads to isolate only polyadenylated full-length transcripts.

  • Dot Blot Preparation: Spot serial dilutions of the purified mRNA (100 ng, 50 ng, 10 ng, 1 ng) onto a positively charged nylon membrane.

    • Validation Check: You must include a synthetic dsRNA positive control (e.g., Poly(I:C)) and a pure ssRNA negative control. The negative control must yield zero chemiluminescent signal to rule out non-specific antibody binding.

  • Immunodetection: Block the membrane with 5% non-fat milk. Probe with the J2 anti-dsRNA monoclonal antibody (which specifically recognizes dsRNA helices >40 bp), followed by an HRP-conjugated secondary antibody.

  • Quantification: Develop using an ECL substrate. Quantify the chemiluminescence via densitometry against the positive control standard curve.

Regulatory Alignment

As the global market for mRNA therapeutics expands, regulatory bodies are tightening their oversight on raw materials[6]. The USP's evolving guidelines highlight that developers must not treat nucleotides as mere commodities. Utilizing GMP-grade CTP disodium salt that meets the


 purity and 

endotoxin thresholds is no longer optional for clinical-stage assets; it is a foundational requirement to prevent costly clinical delays, ensure batch-to-batch consistency, and guarantee patient safety[3],[6].

References

  • Guidelines For mRNA Drug Product Manufacturing And Quality Control Source: Bioprocess Online URL:[Link]

  • Analytical Procedures for mRNA Vaccine Quality (Draft Guidelines) Source: USPNF URL:[Link]

  • 2nd Version of the USP Draft Guidance on mRNA-based Therapeutics Source: ECA Academy (GMP Compliance) URL:[Link]

Sources

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